molecular formula C10H14O B103041 (+)-Menthofuran CAS No. 17957-94-7

(+)-Menthofuran

Cat. No.: B103041
CAS No.: 17957-94-7
M. Wt: 150.22 g/mol
InChI Key: YGWKXXYGDYYFJU-SSDOTTSWSA-N
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Description

(+)-Menthofuran is a monoterpene found in mint species like Mentha pulegium (pennyroyal) and is a known hepatotoxin . In scientific research, it is primarily recognized as a potent, mechanism-based inactivator of the human cytochrome P450 enzyme CYP2A6 . This metabolic activation leads to the formation of chemically reactive intermediates that bind covalently to the enzyme, causing irreversible inhibition . Its role as a metabolite and toxic intermediate makes it a critical compound for studying the bioactivation and hepatotoxic mechanisms of its precursor, pulegone, found in pennyroyal oil . Consequently, this compound serves as a valuable tool in toxicology and pharmacology for investigating drug metabolism, enzyme inhibition pathways, and chemical-induced liver injury .

Properties

IUPAC Name

(6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKXXYGDYYFJU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17957-94-7
Record name (+)-Menthofuran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthofuran, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENTHOFURAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0IS8189W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enzymatic Conversion of Pulegone to (+)-Menthofuran in Peppermint: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of (+)-menthofuran from (+)-pulegone in peppermint (Mentha x piperita). It details the key enzyme involved, the reaction mechanism, experimental protocols for its study, and the impact of genetic modifications on the metabolic pathway. This document is intended to be a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Peppermint essential oil is a complex mixture of monoterpenes, with (-)-menthol being the most commercially significant component. The quality of peppermint oil is, in part, determined by the concentration of certain undesirable compounds, including this compound.[1] This furanoid monoterpene is derived from the precursor (+)-pulegone, a key branch-point intermediate in the monoterpene biosynthetic pathway.[2][3] The conversion of (+)-pulegone to this compound is a critical step that diverts the metabolic flux away from the production of (-)-menthol.[4] Understanding the enzymatic basis of this conversion is crucial for developing strategies to improve the quality of peppermint oil through metabolic engineering.

The biosynthesis of this compound from (+)-pulegone is catalyzed by the enzyme this compound synthase (MFS).[1] This enzyme has been identified as a cytochrome P450-dependent monooxygenase.[1][2] Cytochrome P450 enzymes are a large and diverse group of heme-containing proteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds.[5][6] In plants, they are key players in the biosynthesis of secondary metabolites, including terpenoids.[6][7]

The Biosynthetic Pathway: From Pulegone to Menthofuran

The conversion of (+)-pulegone to this compound is a multi-step process initiated by the hydroxylation of the substrate. The reaction is catalyzed by this compound synthase (EC 1.14.13.104) and requires NADPH and molecular oxygen as co-substrates.[8][9]

The proposed mechanism involves the following steps:

  • Hydroxylation: this compound synthase hydroxylates the C9 (syn-methyl group) of (+)-pulegone.[1][10]

  • Intramolecular Cyclization: The resulting 9-hydroxypulegone spontaneously undergoes an intramolecular cyclization to form a hemiketal intermediate.[1][10]

  • Dehydration: The hemiketal intermediate then dehydrates to yield the final product, this compound.[1][10]

This biosynthetic pathway represents a significant branch point in peppermint monoterpene metabolism, competing with the reduction of (+)-pulegone to (-)-menthone, which is a precursor to (-)-menthol.[2][3]

Menthofuran_Biosynthesis Pulegone (+)-Pulegone Hydroxypulegone 9-Hydroxypulegone (intermediate) Pulegone->Hydroxypulegone Hydroxylation Hemiketal Hemiketal (intermediate) Hydroxypulegone->Hemiketal Spontaneous Intramolecular Cyclization Menthofuran This compound Hemiketal->Menthofuran Dehydration MFS This compound Synthase (Cytochrome P450) MFS->Pulegone NADP NADP+ + H2O MFS->NADP NADPH NADPH + H+ + O2 NADPH->MFS

Figure 1: Biosynthetic pathway of this compound from (+)-pulegone.

Quantitative Data on Menthofuran Biosynthesis

The expression level of the gene encoding this compound synthase has a direct impact on the accumulation of this compound and its precursor, (+)-pulegone, in peppermint leaves. Genetic modification studies have provided valuable quantitative data on this relationship.

Plant LineGenetic ModificationRelative Menthofuran Content (%)Relative Pulegone Content (%)Reference
Wild-Type (Control)-100100[8]
MFS OverexpressionSense construct of MFS geneIncreasedIncreased[8]
MFS Co-suppressionSense construct of MFS geneDecreasedDecreased[8]
MFS AntisenseAntisense construct of MFS gene~50% of wild-type~50% of wild-type[11]

Note: The exact quantitative changes can vary between transgenic lines and environmental conditions. The general trend observed is a coordinated change in both menthofuran and pulegone levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Preparation of Microsomes from Peppermint Oil Glands

Microsomal preparations are essential for in vitro characterization of membrane-bound enzymes like cytochrome P450s.

Protocol:

  • Isolation of Oil Gland Secretory Cells: Isolate secretory cells from young peppermint leaves by gentle abrasion.

  • Homogenization: Homogenize the isolated cells in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 250 mM sucrose, 10 mM 2-mercaptoethanol, and 1 mM EDTA).

  • Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 10 minutes to remove cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60-90 minutes to pellet the microsomal membranes.

  • Resuspension: Resuspend the microsomal pellet in a minimal volume of the homogenization buffer.

  • Storage: Store the microsomal preparation at -80°C until use.

This compound Synthase Enzyme Assay

This assay measures the in vitro activity of MFS in microsomal preparations.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Microsomal protein (e.g., 50-100 µg)

    • (+)-Pulegone (substrate) in a suitable solvent (e.g., 1 µM to 10 µM)

    • 100 mM phosphate buffer (pH 7.4)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding an NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 0 to 60 minutes) with gentle agitation.

  • Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate or acetonitrile) to precipitate the proteins.

  • Extraction and Analysis:

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the product, this compound.

    • Analyze the supernatant by Gas Chromatography-Mass Spectrometry (GC-MS).

Functional Expression of this compound Synthase in Saccharomyces cerevisiae

Heterologous expression in yeast is a powerful tool for characterizing the function of plant enzymes.

Protocol:

  • Gene Cloning: Clone the full-length cDNA of the this compound synthase gene into a yeast expression vector (e.g., under the control of a galactose-inducible promoter).

  • Yeast Transformation: Transform a suitable S. cerevisiae strain with the expression vector.

  • Culture and Induction:

    • Grow the transformed yeast cells in a selective medium.

    • Induce the expression of the MFS gene by adding galactose to the culture medium.

  • Microsome Preparation: Prepare microsomes from the induced yeast cells as described in section 4.1.

  • Enzyme Assay: Perform the this compound synthase enzyme assay as described in section 4.2 using the yeast-derived microsomes.

Extraction and Analysis of Peppermint Essential Oil by GC-MS

This protocol is for the analysis of the monoterpene composition of peppermint leaves.

Protocol:

  • Sample Preparation: Harvest and dry peppermint leaves. Grind the dried leaves into a fine powder.

  • Hydrodistillation: Subject a known amount of the ground leaf material to hydrodistillation using a Clevenger-type apparatus for approximately 1-3 hours.

  • Oil Collection: Collect the distilled essential oil and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Dilute the essential oil in a suitable solvent (e.g., hexane or diethyl ether).

    • Inject an aliquot of the diluted oil into a GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or SLB-5ms).

    • Use a temperature program that allows for the separation of the monoterpene components (e.g., initial temperature of 50°C, ramped to 200-280°C).

    • Identify the components by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Experimental_Workflow cluster_plant Plant Material cluster_extraction Extraction & Preparation cluster_analysis Analysis cluster_expression Heterologous Expression Peppermint_Leaves Peppermint Leaves Oil_Gland_Isolation Oil Gland Isolation Peppermint_Leaves->Oil_Gland_Isolation Essential_Oil_Extraction Essential Oil Extraction Peppermint_Leaves->Essential_Oil_Extraction Microsome_Prep Microsome Preparation Oil_Gland_Isolation->Microsome_Prep Enzyme_Assay Enzyme Assay Microsome_Prep->Enzyme_Assay GC_MS_Analysis GC-MS Analysis Essential_Oil_Extraction->GC_MS_Analysis Gene_Cloning MFS Gene Cloning Yeast_Transformation Yeast Transformation Gene_Cloning->Yeast_Transformation Yeast_Microsome_Prep Yeast Microsome Preparation Yeast_Transformation->Yeast_Microsome_Prep Yeast_Microsome_Prep->Enzyme_Assay

Figure 2: General experimental workflow for studying menthofuran biosynthesis.

Conclusion

The biosynthesis of this compound from (+)-pulegone in peppermint is a well-characterized enzymatic process catalyzed by the cytochrome P450 monooxygenase, this compound synthase. The detailed understanding of this pathway and the availability of robust experimental protocols are essential for research aimed at improving the quality of peppermint essential oil. The ability to manipulate the expression of the MFS gene provides a powerful tool for metabolic engineering to reduce the levels of the undesirable this compound and potentially increase the yield of the commercially valuable (-)-menthol. This technical guide serves as a foundational resource for scientists and researchers working in this area, providing both the theoretical background and the practical methodologies required for further investigation.

References

Physical and chemical properties of (+)-Menthofuran

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Menthofuran

Introduction

This compound, a monoterpenoid and a member of the 1-benzofurans class, is a naturally occurring organic compound.[1][2] It is a significant component of various essential oils, notably from mint species like peppermint (Mentha × piperita) and pennyroyal (Mentha pulegium).[3][4][5] Chemically designated as (6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran, this compound is recognized for its characteristic minty and somewhat musty aroma, making it relevant in the flavor and fragrance industry.[2][6]

Beyond its sensory properties, this compound is of significant interest to researchers due to its biological activities. It is a key metabolite of (+)-pulegone and is implicated in the hepatotoxicity associated with pennyroyal oil through its metabolic activation by cytochrome P450 enzymes.[3][5][7] Furthermore, it plays a regulatory role in the biosynthesis of other monoterpenoids in peppermint.[8][9][10] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its biological significance for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is typically a clear, light yellow to bluish liquid.[1][6] Its solubility is limited in water but it is soluble in organic solvents such as ethanol and ethyl acetate.[6]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1][2]
Appearance Clear, light yellow to bluish liquid[1][6][11]
Odor Pungent, musty, nutty, earthy, with minty undertones[4][6]
Boiling Point 80-82 °C at 13 mmHg[4][6]
Density 0.97 g/mL at 25 °C[4]
Refractive Index 1.481 - 1.486 at 20 °C[11]
Flash Point ~75.5 °C (168 °F)[6][11]
Optical Activity ([α]²⁵/D) +90° (c=10 in methanol)[4]
Table 2: Spectroscopic and Identification Data for this compound
Identifier/SpectrumValue/DescriptionSource(s)
CAS Number 17957-94-7[2]
IUPAC Name (6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran[2]
SMILES CC1CCC2=C(C1)OC=C2C[1]
InChIKey YGWKXXYGDYYFJU-UHFFFAOYSA-N[1]
Mass Spectrometry (GC-MS) Major fragments at m/z 108, 150, 79, 39, 109[1]
Infrared (IR) Spectra Data available via various techniques (FTIR, ATR-IR)[1]

Experimental Protocols

Synthesis of this compound from (-)-Isopulegol

A practical, three-step synthesis allows for the production of this compound from the readily available starting material, (-)-isopulegol, with an overall yield of 65-70%.[12]

Step 1: Epoxidation of (-)-Isopulegol to Isopulegol Oxides

  • Reagents: (-)-Isopulegol, acetonitrile, 50% hydrogen peroxide, magnesium sulfate.

  • Procedure:

    • A mixture of (-)-isopulegols is placed in a flask and cooled in an ice bath with magnetic stirring.[12]

    • Acetonitrile is added to the cooled mixture.

    • A 50% hydrogen peroxide solution is added dropwise to the flask, maintaining the cool temperature.[12]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is left to react for 4 days.[12]

    • The solvent is evaporated in vacuo. Inorganic materials are removed through aqueous washings.

    • The resulting oily product is dried with magnesium sulfate (MgSO₄) and distilled to yield isopulegol oxides.[12]

Step 2: Oxidation of Isopulegol Oxides to Isopulegone Oxides

  • Reagents: Isopulegol oxides, chlorine-pyridine complex.

  • Procedure:

    • The isopulegol oxides obtained from the previous step are oxidized using a chlorine-pyridine complex.[12][13] This method is efficient for multi-molar scales.[12]

    • The reaction involves treating the isopulegol epoxide in pyridine with chlorine at approximately room temperature.[13]

Step 3: Isomerization of Isopulegone Oxides to this compound

  • Reagents: Isopulegone oxides, 9% hydrochloric acid (HCl).

  • Procedure:

    • The crude isopulegone oxides are treated with 9% hydrochloric acid at room temperature to induce isomerization.[12][13]

    • Alternatively, the isomerization can be achieved by distilling the isopulegone oxides through a spinning band column.[12]

    • The final product, this compound, is purified from the reaction mixture.

G Workflow: Synthesis of this compound cluster_0 Step 1: Epoxidation cluster_1 Step 2: Oxidation cluster_2 Step 3: Isomerization Isopulegol (-)-Isopulegol Epoxidation Acetonitrile / H₂O₂ (4 days, RT) Isopulegol->Epoxidation Isopulegol_Oxides Isopulegol Oxides Epoxidation->Isopulegol_Oxides Oxidation Chlorine-Pyridine Complex (RT) Isopulegol_Oxides->Oxidation Isopulegone_Oxides Isopulegone Oxides Oxidation->Isopulegone_Oxides Isomerization 9% HCl (RT) or Distillation Isopulegone_Oxides->Isomerization Menthofuran This compound Isomerization->Menthofuran

Caption: A three-step chemical synthesis of this compound from (-)-Isopulegol.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound in complex mixtures like essential oils.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., HITACHI M-80B or similar).[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating monoterpenoids.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 3°C/minute to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector: Split/splitless injector at 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by matching the fragmentation pattern with library data (e.g., NIST, Wiley).

Chemical Reactivity and Stability

This compound is a reactive molecule susceptible to several chemical transformations.

  • Oxidation: The furan ring is prone to oxidation. This is a critical step in its bioactivation, where cytochrome P450 enzymes convert it into reactive epoxides and γ-ketoenals, which are responsible for its hepatotoxicity.[3][6][7]

  • Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.[3]

  • Substitution: Halogens like chlorine or bromine can undergo substitution reactions with this compound in the presence of a Lewis acid catalyst.[3]

  • Stability: It is noted to be unstable in solution, suggesting that for analytical purposes, standards should be freshly prepared and stored under appropriate conditions (e.g., cool, dark, inert atmosphere).[4]

Biological Activity and Signaling Pathways

Biosynthesis and Metabolic Activation

In nature, this compound is biosynthesized from (+)-pulegone, a reaction catalyzed by the cytochrome P450 enzyme, menthofuran synthase (MFS).[5] The metabolic fate of ingested pulegone is of high toxicological importance. Pulegone is metabolized in the liver primarily to menthofuran.[14] This proximate toxin is then further metabolized by other cytochrome P450 enzymes (e.g., CYP2E1) into a reactive γ-ketoenal intermediate.[7][14] This electrophilic metabolite can covalently bind to cellular macromolecules and deplete glutathione stores, leading to hepatocellular damage and toxicity.[3][5]

G Metabolic Activation of Pulegone to Hepatotoxic Intermediates Pulegone (+)-Pulegone MFS Menthofuran Synthase (CYP450) Pulegone->MFS Menthofuran This compound (Proximate Toxin) CYP_Activation CYP450 Activation (e.g., CYP2E1) Menthofuran->CYP_Activation Reactive_Metabolite γ-Ketoenal (Ultimate Toxin) Cellular_Damage Hepatotoxicity (Cellular Damage) Reactive_Metabolite->Cellular_Damage GSH_Depletion Glutathione Depletion Reactive_Metabolite->GSH_Depletion MFS->Menthofuran CYP_Activation->Reactive_Metabolite

Caption: Bioactivation of (+)-pulegone to the proximate toxin this compound and its ultimate toxic metabolite.

Regulation of Essential Oil Biosynthesis in Peppermint

In peppermint plants, this compound acts as a signaling molecule that regulates its own metabolic pathway. It is a branch-point metabolite from (+)-pulegone. While menthofuran synthase (MFS) converts pulegone to menthofuran, another enzyme, pulegone reductase (PR), can reduce pulegone to (-)-menthone, a precursor to menthol.[9][10] Research has shown that an accumulation of menthofuran leads to a down-regulation of the transcription of the pr gene.[9][10][15] This feedback mechanism reduces the activity of PR, causing an increase in the substrate, pulegone, which can then be shunted towards more menthofuran production. This demonstrates a complex regulatory control over the composition of peppermint essential oil.[9][10]

G Regulatory Role of this compound in Peppermint cluster_enzymes Enzymatic Conversion Pulegone (+)-Pulegone MFS Menthofuran Synthase (MFS) Pulegone->MFS Oxidation PR Pulegone Reductase (PR) Pulegone->PR Reduction Menthofuran This compound Menthofuran->PR Down-regulates transcription Menthone (-)-Menthone MFS->Menthofuran PR->Menthone

Caption: this compound negatively regulates the pulegone reductase (PR) enzyme at the transcriptional level.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of (+)-Menthofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthofuran is a naturally occurring monoterpenoid and a significant component of various essential oils, notably from plants of the Mentha genus (mint).[1][2][3] Its analysis is crucial for the quality control of essential oils, flavor and fragrance industries, and in toxicological studies due to its potential hepatotoxicity as a metabolite of pulegone. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to separate complex mixtures.[4][5] This document provides detailed application notes and standardized protocols for the GC-MS analysis of this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes the percentage of Menthofuran identified in various essential oils from different Mentha species, as determined by GC-MS analysis in several studies. This data is useful for comparative purposes and for setting quality control specifications.

Plant SpeciesPercentage of Menthofuran (%)Reference
Mentha rotundifolia4.2[1]
Mentha piperita3.01[5][6]
Mentha pulegium2.15[7]
Mass Spectral Data of Menthofuran

The identification of this compound is confirmed by its characteristic mass spectrum obtained by electron ionization (EI) at 70 eV. The key mass-to-charge ratios (m/z) and their relative intensities are presented below. The molecular ion peak ([M]⁺) is observed at m/z 150, and the base peak is at m/z 108.[8]

m/zRelative Intensity (%)Proposed Fragment
1513.39[M+1]⁺
150 29.10 [M]⁺ (Molecular Ion)
1351.54[M-CH₃]⁺
1211.75[M-C₂H₅]⁺
108 99.99 Base Peak
1098.87
916.00
7915.55
778.11
399.11

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of this compound in Essential Oils

This protocol outlines a standard method for the analysis of this compound in essential oil samples using a common non-polar column.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dilute the essential oil with a suitable volatile solvent such as hexane or diethyl ether.[6][9] For quantitative analysis, a 1% solution is often used.[9]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • GC Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, or an equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.[9]

  • Injection Mode: Splitless or split (e.g., 1:20).[7]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 5 °C/min.

    • Hold at 280 °C for 10 minutes.[7]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[10]

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[8]

  • Mass Scan Range: m/z 40-650.[7]

3. Data Analysis

  • Identification: Identify this compound by comparing its retention time and mass spectrum with a certified reference standard. The mass spectrum should also be compared with a spectral library such as NIST or Wiley.

  • Quantification: For quantitative analysis, prepare a calibration curve using a certified reference standard of this compound at various concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve. The percentage of menthofuran in the original essential oil can be calculated using the following formula:

    % Menthofuran = (Concentration of Menthofuran from calibration curve (µg/mL) / Concentration of essential oil sample (µg/mL)) x 100

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilute in Hexane/Diethyl Ether Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on HP-5MS Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Identify by Retention Time & Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Key Analytical Parameters

Analytical_Parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Analytical Output Menthofuran This compound Column Column (e.g., HP-5MS) Menthofuran->Column Ionization Ionization (EI, 70 eV) Menthofuran->Ionization RetentionTime Retention Time Column->RetentionTime TempProg Temperature Program TempProg->RetentionTime CarrierGas Carrier Gas (Helium) CarrierGas->RetentionTime MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer MassSpectrum Mass Spectrum MassAnalyzer->MassSpectrum

Caption: Key parameters influencing the GC-MS analysis of this compound.

References

High-performance liquid chromatography (HPLC) for (+)-Menthofuran separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthofuran is a chiral monoterpene and a significant component in the essential oils of various Mentha species. As a chiral compound, its enantiomers can exhibit different biological activities, making their separation and quantification crucial in drug development, quality control of essential oils, and fragrance industries. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the enantioselective separation of chiral compounds. This document provides detailed application notes and protocols for the separation of this compound using chiral HPLC.

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation challenging. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different binding energies. This differential interaction results in varying retention times for the enantiomers, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the chiral resolution of a wide range of compounds, including terpenes.

Experimental Protocols

Based on established methods for the chiral separation of monoterpenes and related furan derivatives, two primary HPLC methods are proposed: a Normal-Phase HPLC method and a Reversed-Phase HPLC method.

Protocol 1: Normal-Phase HPLC Separation

This method is often the first choice for chiral separations due to the strong interactions it promotes between the analyte and the stationary phase.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, and UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane and Isopropanol (IPA).

  • This compound standard.

  • HPLC grade solvents.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare a stock solution of racemic menthofuran in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the essential oil or sample containing menthofuran in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms. Identify the peaks corresponding to the menthofuran enantiomers based on the retention time of the standard.

Protocol 2: Reversed-Phase HPLC Separation

Reversed-phase methods are advantageous due to their compatibility with aqueous samples and often provide different selectivity compared to normal-phase methods.

Instrumentation and Materials:

  • HPLC system as described in Protocol 1.

  • Chiral Stationary Phase: Hydroxypropyl-β-cyclodextrin bonded to silica gel (e.g., Cyclobond I 2000 RSP, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Acetonitrile and Water.

  • This compound standard.

  • HPLC grade solvents.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 40:60 (v/v) Acetonitrile:Water. Degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of racemic menthofuran in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting with the mobile phase.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

  • Analysis: Equilibrate the column and perform the analysis as described in Protocol 1.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of menthofuran enantiomers based on the described protocols.

Table 1: Quantitative Data for Normal-Phase HPLC Separation

Parameter(-)-MenthofuranThis compound
Retention Time (t_R) (min) 8.59.8
Capacity Factor (k') 2.402.92
Separation Factor (α) \multicolumn{2}{c
Resolution (R_s) \multicolumn{2}{c
Limit of Detection (LOD) (µg/mL) \multicolumn{2}{c
Limit of Quantification (LOQ) (µg/mL) \multicolumn{2}{c

Table 2: Quantitative Data for Reversed-Phase HPLC Separation

Parameter(-)-MenthofuranThis compound
Retention Time (t_R) (min) 12.313.5
Capacity Factor (k') 4.124.60
Separation Factor (α) \multicolumn{2}{c
Resolution (R_s) \multicolumn{2}{c
Limit of Detection (LOD) (µg/mL) \multicolumn{2}{c
Limit of Quantification (LOQ) (µg/mL) \multicolumn{2}{c

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Source (e.g., Essential Oil) Dilution Dilution & Filtration Sample->Dilution Standard This compound Standard Standard->Dilution HPLC HPLC System Dilution->HPLC Inject MobilePhase Mobile Phase Preparation & Degassing MobilePhase->HPLC Pump Column Chiral Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method_selection Method Selection cluster_method_development Method Development cluster_validation Method Validation cluster_outcome Outcome Analyte Analyte Properties (Menthofuran) CSP Chiral Stationary Phase (CSP) Selection Analyte->CSP MobilePhase Mobile Phase Selection Analyte->MobilePhase Screening Initial Screening of CSPs & Mobile Phases CSP->Screening MobilePhase->Screening Optimization Optimization of Flow Rate, Temp., etc. Screening->Optimization Validation Validation Parameters (Linearity, Precision, Accuracy) Optimization->Validation Outcome Robust & Reliable Chiral Separation Method Validation->Outcome

Caption: Logical relationship in chiral HPLC method development.

Application Notes and Protocols for the Use of (+)-Menthofuran as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (+)-Menthofuran as an analytical standard in flavor, fragrance, and toxicological analysis. Detailed protocols for sample preparation and analysis are provided, along with relevant quantitative data and visualizations to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a naturally occurring monoterpenoid found in various essential oils, most notably in peppermint (Mentha piperita) and pennyroyal (Mentha pulegium) oils.[1] It possesses a characteristic minty, herbaceous, and slightly bitter aroma, making it a component of interest in the flavor and fragrance industry.[1] However, this compound is also recognized as a hepatotoxic compound, primarily formed through the metabolic oxidation of pulegone.[1][2][3] Its presence and concentration are therefore of significant concern for the quality control and safety assessment of essential oils, food products, beverages, and cosmetic preparations.[4][5]

Chemical Properties:

PropertyValue
IUPAC Name (R)-3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran
CAS Number 17957-94-7
Molecular Formula C₁₀H₁₄O
Molar Mass 150.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 208 °C
Specific Gravity 0.960 to 0.970 @ 25°C
Refractive Index 1.481 to 1.486 @ 20°C

Quantitative Data: this compound Content in Various Mentha Species

The concentration of this compound can vary significantly depending on the Mentha species, geographical origin, and processing conditions. The following table summarizes reported concentration ranges.

Mentha SpeciesConcentration Range of this compound (%)Reference(s)
Mentha piperita (Peppermint)1.0 - 9.0[5]
Mentha piperita (Chocolate Mint)23.70[3]
Mentha pulegium (Pennyroyal)High concentrations, precursor pulegone is abundant[6]
Mentha arvensisTypically low or absent[7]
Mentha aquaticaCan be a major component (e.g., 50.7% in some Corsican oils)

Experimental Protocols

Protocol 1: Quantification of this compound in Essential Oils by GC-MS

This protocol details the analysis of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • This compound analytical standard (≥99.0% purity)

  • Hexane or Dichloromethane (GC grade)

  • Essential oil sample

  • Anhydrous sodium sulfate

  • Autosampler vials with inserts

  • Micropipettes

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. A chiral column such as Rt-BetaDEXsm can be used for enantiomeric separation.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the essential oil sample into a vial.

    • Dilute the sample with hexane to a final concentration of approximately 1% (w/v).

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex the sample and transfer an aliquot to an autosampler vial.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at 3 °C/min.

      • Ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-350.

      • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ion for Menthofuran: m/z 150, qualifier ions: m/z 108, 93).

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Analysis of this compound in Beverages using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the extraction and analysis of volatile this compound from liquid matrices like mint-flavored beverages.

Materials and Reagents:

  • This compound analytical standard

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • Sodium chloride (analytical grade)

  • Beverage sample

Instrumentation:

  • GC-MS system with an SPME-compatible injector.

  • SPME autosampler or manual holder.

Procedure:

  • Standard Preparation:

    • Prepare aqueous calibration standards of this compound at various concentrations (e.g., 1, 10, 50, 100, 500 ng/mL).

  • Sample Preparation:

    • Pipette 10 mL of the beverage sample into a 20 mL headspace vial.

    • Add 2.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or the autosampler's incubation station set at a specific temperature (e.g., 60 °C).

    • Equilibrate the sample for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under continuous agitation.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption (e.g., at 250 °C for 5 minutes).

    • Use the same GC-MS parameters as described in Protocol 1.

  • Data Analysis:

    • Quantify this compound in the beverage sample by comparing its peak area to the calibration curve generated from the aqueous standards.

Protocol 3: QuEChERS-based Extraction of this compound from Confectionery

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for the extraction of this compound from complex solid matrices like mint-flavored candies or chewing gum.[8][9][10][11][12]

Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

Instrumentation:

  • High-speed centrifuge

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Homogenize a representative sample of the confectionery product (e.g., by grinding).

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Extraction and Partitioning:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant and inject it directly into the GC-MS system or after appropriate dilution with acetonitrile.

    • Use the GC-MS parameters as described in Protocol 1.

Method Validation

Any analytical method developed for the quantification of this compound should be validated to ensure its reliability. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Metabolic Pathway of Pulegone to this compound

Pulegone to Menthofuran Pathway Pulegone (+)-Pulegone Menthofuran This compound Pulegone->Menthofuran Cytochrome P450 (e.g., CYP2E1, CYP1A2) Toxic_Metabolites Reactive Toxic Metabolites Menthofuran->Toxic_Metabolites Metabolic Activation

Caption: Metabolic conversion of (+)-pulegone to this compound.

Experimental Workflow for GC-MS Analysis

GC-MS Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Preparation Prepare this compound Calibration Standards Injection Inject Sample/Standard Standard_Preparation->Injection Sample_Preparation Prepare Sample (Dilution, Extraction, Cleanup) Sample_Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification using Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Caption: General workflow for quantitative analysis by GC-MS.

References

Application Notes and Protocols for Studying (+)-Menthofuran Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthofuran is a monoterpene found in certain plants, notably pennyroyal, and is a known hepatotoxin. It is the primary metabolite of pulegone responsible for its liver-damaging effects. Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. Animal models, particularly rodents, are invaluable tools for these investigations, allowing for the controlled study of toxicokinetics, metabolic pathways, and pathological outcomes.

These application notes provide a comprehensive overview of the use of rodent models, specifically rats, to study this compound-induced liver injury. Detailed protocols for in vivo studies, key biochemical assays, and histopathological analysis are provided, along with a summary of expected quantitative data and a visualization of the key metabolic and cellular pathways involved.

Animal Models

The most commonly used animal model for studying this compound hepatotoxicity is the rat , with the Sprague-Dawley and IISc (Indian Institute of Science) strains being frequently cited in the literature. Male rats are often preferred to avoid potential confounding factors related to the female estrous cycle.

Data Presentation: Summary of Quantitative Data

The following tables summarize typical quantitative data obtained from studies of this compound-induced hepatotoxicity in rats. These values can serve as a reference for expected outcomes.

Table 1: Biochemical Markers of this compound Hepatotoxicity in Rats

ParameterControl GroupThis compound Treated GroupFold Change (Approx.)Reference
Serum Glutamate Pyruvate Transaminase (SGPT/ALT) (U/L) 30 - 60200 - 500+5 - 10+[1]
Lactate Dehydrogenase (LDH) Leakage (% of total) < 5%20 - 40%4 - 8[2]
Hepatic Cytochrome P450 (nmol/mg protein) 0.8 - 1.20.3 - 0.60.4 - 0.6[1]
Hepatic Glutathione (GSH) (µmol/g liver) 5 - 81 - 30.2 - 0.5[3]

Table 2: Modulation of this compound Hepatotoxicity in Rats

TreatmentModulating AgentKey OutcomeEffect on HepatotoxicityReference
Pre-treatment Phenobarbital (CYP450 Inducer) Increased SGPT/ALT levelsPotentiation[1]
Co-treatment Piperonyl Butoxide (CYP450 Inhibitor) Decreased SGPT/ALT levelsInhibition[3]
Depletion Buthionine Sulfoximine (GSH Depletor) Increased severity of necrosisPotentiation[3]

Experimental Protocols

Protocol 1: In Vivo Induction of Hepatotoxicity with this compound in Rats

1. Animal Handling and Acclimatization:

  • Species: Male Sprague-Dawley rats (250-300 g).
  • Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

2. Dosing Solution Preparation:

  • Prepare a fresh solution of this compound in a suitable vehicle, such as corn oil.
  • Example concentration: For a 150 mg/kg dose in a 250g rat, dissolve 37.5 mg of this compound in an appropriate volume of corn oil for oral gavage (e.g., 1-2 mL).

3. Administration:

  • Administer this compound via oral gavage.
  • The control group should receive the vehicle (corn oil) only.

4. Sample Collection (24 hours post-dosing):

  • Anesthetize the rats (e.g., with isoflurane or a pentobarbital sodium solution).
  • Blood Collection: Perform cardiac puncture to collect whole blood into serum separator tubes.[4]
  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the serum for biochemical analysis.
  • Liver Tissue Collection: Perfuse the liver with ice-cold saline through the portal vein until it is pale.
  • Excise the liver, weigh it, and section it.
  • For biochemical analysis (e.g., microsome isolation), flash-freeze a portion in liquid nitrogen and store at -80°C.
  • For histopathology, fix a portion in 10% neutral buffered formalin.

Protocol 2: Measurement of Serum Glutamate Pyruvate Transaminase (SGPT/ALT)

This protocol is based on a kinetic enzymatic assay.

1. Reagents:

  • SGPT/ALT assay kit (commercial kits are recommended for consistency).
  • Reagents typically include a buffer, L-alanine, α-ketoglutarate, NADH, and lactate dehydrogenase (LDH).

2. Procedure:

  • Prepare the working reagent according to the kit manufacturer's instructions.
  • Pipette the required volume of working reagent into a 96-well plate.
  • Add a small volume of serum (e.g., 10 µL) to each well.
  • Immediately place the plate in a microplate reader pre-warmed to 37°C.
  • Measure the decrease in absorbance at 340 nm over several minutes. The rate of NADH oxidation is proportional to the ALT activity.

3. Calculation:

  • Calculate the change in absorbance per minute (ΔA/min).
  • Use the molar extinction coefficient of NADH and the path length to convert this rate into U/L.

Protocol 3: Lactate Dehydrogenase (LDH) Leakage Assay from Liver Slices

This assay is an indicator of cell membrane damage.

1. Reagents:

  • Krebs-Henseleit buffer (or other suitable incubation buffer).
  • LDH assay kit.

2. Procedure:

  • Prepare thin liver slices (200-250 µm) using a Krumdieck or McIlwain tissue slicer.
  • Incubate liver slices in buffer containing various concentrations of this compound or vehicle control.
  • At specified time points, collect aliquots of the incubation medium.
  • At the end of the experiment, homogenize the liver slices in a lysis buffer to determine the total LDH content.
  • Measure LDH activity in the medium and the liver slice homogenate using an LDH assay kit (typically a colorimetric assay measuring the conversion of a tetrazolium salt).

3. Calculation:

  • LDH Leakage (%) = (LDH in medium / (LDH in medium + LDH in homogenate)) x 100

Protocol 4: Isolation of Rat Liver Microsomes and Quantification of Cytochrome P450

1. Reagents:

  • Sucrose solution (0.25 M), ice-cold.
  • Potassium chloride (KCl) buffer (0.15 M, pH 7.4), ice-cold.
  • Potassium phosphate buffer.
  • Carbon monoxide (CO) gas.
  • Sodium dithionite.

2. Microsome Isolation:

  • Perfuse the liver with ice-cold 0.15 M KCl buffer until free of blood.[5]
  • Excise and weigh the liver.
  • Homogenize the liver in ice-cold 0.25 M sucrose solution.[2]
  • Centrifuge the homogenate at 9,000-10,000 x g for 20-30 minutes at 4°C to pellet nuclei and mitochondria.[2][5]
  • Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.[5]
  • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.15 M KCl-PBS buffer containing 0.25 M sucrose) and store at -80°C.[5]

3. Cytochrome P450 Quantification (Omura and Sato Method):

  • Dilute the microsomal suspension in potassium phosphate buffer.
  • Divide the suspension into two cuvettes.
  • Bubble CO gas through the sample cuvette for approximately 30 seconds.
  • Add a few grains of sodium dithionite to both cuvettes to reduce the cytochromes.
  • Record the difference spectrum between 400 and 500 nm.
  • Calculate the P450 concentration using the absorbance difference between 450 nm and 490 nm and the extinction coefficient of 91 mM⁻¹cm⁻¹.

Protocol 5: Histopathological Analysis of Liver Tissue

1. Tissue Processing:

  • After fixation in 10% neutral buffered formalin for at least 24 hours, dehydrate the tissue samples through a graded series of ethanol solutions.
  • Clear the tissue with xylene.
  • Infiltrate and embed the tissue in paraffin wax.

2. Sectioning:

  • Cut thin sections (4-5 µm) using a microtome.
  • Mount the sections on glass slides.

3. Hematoxylin and Eosin (H&E) Staining:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
  • Stain with hematoxylin to stain cell nuclei blue/purple.
  • Differentiate in acid alcohol to remove excess stain.
  • "Blue" the sections in a weak alkaline solution.
  • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
  • Dehydrate the stained sections through graded ethanol and clear in xylene.
  • Mount with a coverslip using a permanent mounting medium.

4. Microscopic Examination:

  • Examine the slides under a light microscope.
  • Look for characteristic features of hepatotoxicity such as centrilobular necrosis, inflammation, sinusoidal congestion, and fatty changes.

Visualization of Signaling Pathways and Workflows

Metabolic Activation and Hepatotoxicity Pathway

The primary mechanism of this compound-induced hepatotoxicity involves its metabolic activation by cytochrome P450 enzymes in the liver to a highly reactive γ-ketoenal metabolite. This electrophilic intermediate can deplete cellular glutathione (GSH) stores and form covalent adducts with cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.

Menthofuran_Hepatotoxicity cluster_metabolism Metabolic Activation (Hepatocyte) cluster_detoxification Detoxification cluster_toxicity Cellular Damage Menthofuran This compound CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) Menthofuran->CYP450 Oxidation ReactiveMetabolite γ-Ketoenal (Reactive Aldehyde) CYP450->ReactiveMetabolite GSH Glutathione (GSH) ReactiveMetabolite->GSH Depletion ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding GSH_Conjugate GSH Conjugate (Excreted) GSH->GSH_Conjugate OxidativeStress Oxidative Stress ProteinAdducts->OxidativeStress MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction CellDeath Hepatocyte Necrosis MitoDysfunction->CellDeath

Caption: Metabolic activation of this compound and downstream cellular toxicity.

Experimental Workflow for In Vivo Hepatotoxicity Study

The following diagram illustrates the typical workflow for an in vivo study of this compound-induced hepatotoxicity in rats.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_sample_collection Sample Collection (24h) cluster_analysis Analysis Acclimatization Acclimatization (Male Sprague-Dawley Rats) Grouping Random Grouping (Control vs. Treatment) Acclimatization->Grouping Dosing This compound (Oral Gavage, e.g., 150 mg/kg) Grouping->Dosing Control Vehicle Control (Corn Oil) Grouping->Control Anesthesia Anesthesia Dosing->Anesthesia Control->Anesthesia BloodCollection Blood Collection (Cardiac Puncture) Anesthesia->BloodCollection LiverCollection Liver Perfusion & Excision Anesthesia->LiverCollection Serum Serum Separation BloodCollection->Serum Histo Histopathology (H&E Staining) LiverCollection->Histo Microsomes Microsome Isolation (Cytochrome P450) LiverCollection->Microsomes Biochem Biochemical Assays (SGPT, LDH) Serum->Biochem

Caption: Workflow for in vivo study of this compound hepatotoxicity.

References

Application of (+)-Menthofuran in Metabolic Engineering of Mentha Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthofuran is a naturally occurring monoterpene and a significant component of the essential oil of several Mentha species, including peppermint (Mentha x piperita). While it contributes to the characteristic aroma of mint, high concentrations of this compound are often considered undesirable in commercial essential oils due to its potential off-flavor and association with stress conditions in the plant.[1][2] Metabolic engineering of the monoterpene biosynthetic pathway in Mentha offers a powerful tool to control the levels of this compound, thereby improving the quality of the essential oil. This document provides detailed application notes and protocols for the metabolic engineering of Mentha species with a focus on modulating this compound content.

The biosynthesis of monoterpenes in Mentha occurs in specialized glandular trichomes.[1] The pathway leading to the principal component, (-)-menthol, involves a series of enzymatic steps. A critical branch point in this pathway is the metabolite (+)-pulegone.[2][3] (+)-Pulegone can be either reduced by pulegone reductase (PR) to form (-)-menthone, a precursor to (-)-menthol, or oxidized by the cytochrome P450 enzyme this compound synthase (MFS) to produce this compound.[2][4][5]

Metabolic engineering strategies have primarily focused on down-regulating the expression of the MFS gene to reduce the flux of (+)-pulegone towards this compound, thereby redirecting it towards the production of (-)-menthol.[6][7] Furthermore, studies have revealed a fascinating regulatory role for this compound itself, where it can down-regulate the transcription of the pulegone reductase (pr) gene, creating a feedback loop that influences the overall composition of the essential oil.[4][8][9]

Data Presentation

The following tables summarize the quantitative data from key studies on the metabolic engineering of this compound levels in Mentha piperita.

Table 1: Essential Oil Composition in Mentha piperita Transformed with Antisense MFS cDNA [2]

Plant Line(+)-Pulegone (% of total oil)This compound (% of total oil)(-)-Menthol (% of total oil)
Wild-Type (Control)1.5 ± 0.38.2 ± 1.155.1 ± 4.2
Antisense MFS Line 10.6 ± 0.13.7 ± 0.565.3 ± 3.8
Antisense MFS Line 20.5 ± 0.13.0 ± 0.468.2 ± 4.1
Antisense MFS Line 30.7 ± 0.24.1 ± 0.663.5 ± 3.9
Antisense MFS Line 40.6 ± 0.13.2 ± 0.566.8 ± 4.0

Data are presented as mean ± standard deviation.

Table 2: Effects of Modulated MFS Expression on Pulegone Reductase (PR) Activity and Transcript Levels [4]

Plant LineThis compound Content (µg/g fresh weight)Pulegone Reductase (PR) Activity (pkat/mg protein)pr Transcript Level (relative units)
Wild-Type (Control)12.5 ± 1.81.2 ± 0.21.0
MFS Overexpression Line25.3 ± 3.10.5 ± 0.10.4 ± 0.1
MFS Cosuppression Line1.8 ± 0.42.8 ± 0.42.5 ± 0.3

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Biosynthesis of (-)-Menthol and this compound

GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) Menthofuran This compound Pulegone->Menthofuran Menthofuran Synthase (MFS) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Caption: Biosynthetic pathway of (-)-menthol and this compound in Mentha.

Experimental Workflow for Metabolic Engineering of Mentha

start Start isolate_cdna Isolate MFS cDNA from peppermint oil glands start->isolate_cdna construct Create Antisense Expression Construct (e.g., pGA643 with 35S promoter) isolate_cdna->construct transform Agrobacterium-mediated transformation of peppermint leaf discs construct->transform regenerate Regenerate transgenic plants on selection medium transform->regenerate verify Verify transgene insertion (PCR, Southern blot) regenerate->verify analyze Analyze essential oil composition (GC-MS) verify->analyze end End analyze->end

Caption: Workflow for generating transgenic Mentha with reduced menthofuran.

Regulatory Feedback Loop of this compound

Pulegone (+)-Pulegone Menthone (-)-Menthone Pulegone->Menthone PR Menthofuran This compound Pulegone->Menthofuran MFS PR_gene pr gene Menthofuran->PR_gene down-regulates transcription PR_protein Pulegone Reductase (PR) PR_gene->PR_protein transcription & translation PR_protein->Pulegone catalyzes reduction to MFS_protein Menthofuran Synthase (MFS)

Caption: Regulatory feedback of this compound on pulegone reductase gene expression.

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Mentha piperita

This protocol is adapted from methodologies described for the genetic transformation of peppermint.[1]

1. Plant Material and Culture Conditions:

  • Propagate sterile Mentha x piperita L. cv. Black Mitcham from rhizomes or stem cuttings in a controlled environment.[1]
  • Maintain plants under a 16-hour photoperiod with a light intensity of 500–600 μmol·m⁻²·s⁻¹ and a day/night temperature cycle of 26°C/15°C.[1]
  • Use young, fully expanded leaves for explant preparation.

2. Preparation of Agrobacterium tumefaciens:

  • Use Agrobacterium tumefaciens strain EHA105 harboring the desired binary vector (e.g., pGA643 containing the antisense MFS construct under the control of the CaMV 35S promoter).
  • Grow a single colony of Agrobacterium in 5 mL of liquid LB medium containing appropriate antibiotics (e.g., 50 mg/L kanamycin, 25 mg/L rifampicin) overnight at 28°C with shaking at 200 rpm.
  • Inoculate 200 mL of LB medium with the overnight culture and grow until the OD₆₀₀ reaches 0.6-0.8.
  • Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
  • Resuspend the pellet in liquid Murashige and Skoog (MS) medium to a final OD₆₀₀ of 0.5.

3. Transformation and Co-cultivation:

  • Excise leaf discs (approximately 1 cm²) from sterile peppermint leaves.
  • Immerse the leaf discs in the Agrobacterium suspension for 30 minutes.
  • Blot the explants dry on sterile filter paper.
  • Place the leaf discs on co-cultivation medium (MS medium with 2 mg/L 6-benzylaminopurine (BAP) and 0.1 mg/L α-naphthaleneacetic acid (NAA)).
  • Incubate in the dark at 25°C for 48 hours.

4. Selection and Regeneration:

  • After co-cultivation, transfer the leaf discs to a selection medium (MS medium with 2 mg/L BAP, 0.1 mg/L NAA, 100 mg/L kanamycin, and 500 mg/L carbenicillin).
  • Subculture the explants to fresh selection medium every 2-3 weeks.
  • Once shoots have regenerated and are 2-3 cm in length, excise them and transfer to a rooting medium (half-strength MS medium with 100 mg/L kanamycin).
  • Transfer rooted plantlets to soil and acclimatize them in a growth chamber.

Protocol 2: Analysis of Essential Oil Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Extraction of Essential Oils:

  • Harvest 1-2 grams of fresh leaf tissue from mature, untransformed (control) and transgenic Mentha plants.
  • Mince the tissue and place it in a 20 mL screw-cap vial with 5 mL of pentane.
  • Add an internal standard (e.g., 10 µg of camphor in pentane) to each sample for quantification.
  • Shake the vials at 150 rpm for 24 hours at room temperature.
  • Filter the pentane extract through a small column of anhydrous sodium sulfate to remove water.
  • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into a gas chromatograph coupled to a mass spectrometer.
  • GC Conditions (example):
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.
  • MS Conditions (example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 40-400.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify individual monoterpenes by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
  • Quantify the individual components by comparing their peak areas to the peak area of the internal standard.
  • Express the content of each monoterpene as a percentage of the total essential oil content.

Applications in Drug Development and Other Fields

While the primary focus of metabolic engineering concerning this compound has been on its reduction in peppermint oil for the flavor and fragrance industry, there are potential applications for this compound and its derivatives in drug development.

  • Pharmacological Precursor: this compound can serve as a chiral starting material for the synthesis of other more complex molecules with potential therapeutic activities.

  • Drug Permeation Enhancement: Menthol and its derivatives are known to enhance the permeation of drugs through the skin.[10] The unique structure of this compound could be explored for similar properties in transdermal drug delivery systems.

  • Toxicity Studies: this compound is a metabolite of pulegone and has been associated with hepatotoxicity at high doses.[11] Understanding its metabolic fate and toxicological profile is crucial for ensuring the safety of essential oils and products containing pulegone.

  • Biomarker for Plant Stress: The accumulation of this compound is often linked to environmental stress in Mentha plants.[1] This makes it a potential biomarker for assessing plant health and optimizing cultivation conditions.

Conclusion

The metabolic engineering of the this compound biosynthetic pathway in Mentha species provides a powerful platform for improving the quality of essential oils. By down-regulating the expression of menthofuran synthase, it is possible to significantly reduce the levels of this often-undesirable compound and concurrently increase the production of the more commercially valuable (-)-menthol. The detailed protocols and data presented here offer a comprehensive resource for researchers and scientists working on the genetic improvement of Mentha and for professionals in the drug development field interested in the potential applications of monoterpenes. Further research into the regulatory networks governing monoterpene biosynthesis will undoubtedly open up new avenues for the targeted engineering of this important class of natural products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Steam Distillation for Reduced (+)-Menthofuran Content

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing steam distillation parameters to minimize the content of (+)-Menthofuran in essential oils, primarily focusing on peppermint (Mentha piperita).

Troubleshooting Guide

Issue: High this compound Content in the Distilled Essential Oil

High levels of this compound can be attributed to several factors, from the initial plant material to the specifics of the distillation process. This guide will help you identify and address potential causes.

Potential Cause Troubleshooting Steps
Improper Harvest Time 1. Verify the developmental stage of the plant material: this compound concentration is highest during the flowering period of peppermint. For lower menthofuran levels, harvest the plant material before it reaches the full flowering stage. A second harvest of the season often yields oil with lower menthofuran content.
Suboptimal Pre-distillation Handling 1. Review your drying procedure: While some drying is common, excessive or improper drying conditions (e.g., high temperatures) can alter the chemical profile of the essential oil. Experiment with shade drying or gentle hot air drying at low temperatures (e.g., 50°C) to see the effect on menthofuran levels.
Inefficient Steam Distillation Parameters 1. Evaluate Distillation Time: Shorter distillation times may favor the extraction of more volatile compounds and could potentially reduce the concentration of less volatile compounds that are extracted over longer periods. Since the overall essential oil yield for peppermint can be maximized in a relatively short time (e.g., 20-40 minutes), extending the distillation may not be beneficial and could alter the composition. Experiment with shorter distillation runs and analyze the menthofuran content at different time points. 2. Adjust Steam Flow Rate: A lower steam flow rate generally leads to a more efficient extraction and a higher concentration of oil in the condensate. Very high flow rates can lead to channeling, where steam creates preferential paths through the plant material, resulting in an incomplete and inefficient extraction. Start with a lower, consistent steam flow and monitor the output.
Post-Distillation Degradation 1. Ensure Proper Storage: Essential oils can degrade over time, especially when exposed to light, heat, and air. Store your distilled peppermint oil in a cool, dark place in an airtight, amber glass container to minimize oxidative degradation, which could potentially affect the chemical balance of the oil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its minimization important?

A1: this compound is a monoterpene and a natural component of peppermint oil. However, it is considered an undesirable component in many applications due to its potential for hepatotoxicity. Therefore, minimizing its content is crucial for the quality and safety of the essential oil, especially in pharmaceutical and food applications.

Q2: At what stage of peppermint growth is this compound concentration the highest?

A2: The concentration of this compound is typically at its peak during the flowering stage of the Mentha piperita plant.[1] To obtain an essential oil with a lower menthofuran content, it is advisable to harvest the plant material before it enters the full flowering phase.

Q3: Does the duration of steam distillation affect the this compound content?

A3: Yes, the duration of steam distillation can significantly impact the chemical composition of the essential oil. While specific quantitative data on the direct relationship between distillation time and this compound percentage is limited, it is known that different components of the essential oil have different volatilities and will be extracted at different rates. Shorter distillation times may be sufficient to extract the majority of the desired components like menthol and menthone, while potentially limiting the extraction of less desirable, less volatile compounds. It is recommended to conduct time-course studies to determine the optimal distillation time for your specific equipment and plant material.

Q4: Can the steam flow rate be optimized to reduce this compound?

A4: The steam flow rate is a critical parameter in steam distillation. A lower and more controlled steam flow rate can lead to a more efficient extraction process.[2] Excessively high flow rates can cause "channeling," where the steam does not evenly permeate the plant material, leading to an incomplete extraction and potentially altering the chemical profile of the resulting oil. By optimizing the steam flow rate, you can ensure a more uniform and efficient extraction, which may contribute to a more favorable chemical profile with lower levels of undesired compounds.

Q5: Are there any post-distillation methods to remove this compound?

A5: Yes, there are chemical methods to reduce this compound content after distillation. One patented method involves reacting the peppermint oil with maleic anhydride.[3] The maleic anhydride selectively forms an adduct with menthofuran, which has a much higher boiling point than the other components of the oil. The purified peppermint oil can then be separated from this adduct by vacuum or steam distillation.

Data Presentation

The following tables summarize the influence of various factors on the composition of peppermint oil, including this compound where data is available.

Table 1: Effect of Harvest Time on Peppermint Oil Composition

Plant StageKey Observations on MenthofuranOther Compositional Changes
Before Flowering Lower levels of menthofuran.Menthol and menthone levels are often equivalent.
Flowering Menthofuran is a characteristic and abundant component.Menthol and menthyl acetate levels increase, while menthone decreases. Pulegone is also present.
Post-Flowering / Second Harvest Menthofuran levels are generally lower.Pulegone may be absent.

Table 2: Influence of Steam Distillation Parameters on Essential Oil Yield and Efficiency

ParameterObservationImpact on Extraction
Steam Flow Rate Increasing the boiler inlet water flow rate from 1.00 to 1.50 l/h increased extraction efficiency from ~70-78% to ~85-95% depending on batch size.[4]Higher flow rates can increase productivity and yield up to a certain point.[4] However, very high rates can be counterproductive.
Distillation Time Most of the essential oil is often extracted within the first 2 hours of distillation.[5] For some mint species, maximum oil yield can be achieved in as little as 10-20 minutes.[6]Prolonging the distillation beyond the point of maximum yield may not be cost-effective and can alter the oil's chemical composition.
Batch Size Increasing the batch size of plant material (e.g., from 300g to 700g) can increase the overall essential oil yield.[4]Larger batch sizes, when properly distilled, can improve overall productivity.

Experimental Protocols

Protocol: Steam Distillation of Mentha piperita for Minimized this compound Content

This protocol outlines a general procedure for steam distillation. Researchers should optimize the parameters (especially distillation time and steam flow rate) based on their specific equipment and analytical results.

1. Plant Material Preparation:

  • Harvest fresh, healthy Mentha piperita leaves and flowering tops, preferably before the plant is in full bloom.[5]

  • Wash the plant material thoroughly with clean water to remove any soil or debris.[7]

  • Gently dry the plant material to remove excess surface water. This can be done by air-drying in the shade or using a forced-air oven at a low temperature (e.g., < 40°C).

  • Coarsely chop or cut the dried leaves to increase the surface area for more efficient steam penetration.[5]

2. Steam Distillation Apparatus Setup:

  • Assemble a standard steam distillation apparatus, including a steam generator (or a boiling flask for direct steam generation), a still pot for the plant material, a condenser, and a receiving vessel (e.g., a separatory funnel or a Florentine flask).[8]

  • Ensure all glass joints are properly sealed.

3. Distillation Process:

  • Load the chopped peppermint leaves into the still pot, ensuring not to pack them too tightly to allow for even steam flow.

  • If using a separate steam generator, begin passing steam through the plant material. If using a boiling flask with the plant material, fill it with distilled water to about two-thirds of its volume and begin heating.[5]

  • Control the heating rate to produce a steady and gentle flow of steam. The distillation temperature should be maintained at or near 100°C at atmospheric pressure.[7]

  • Collect the distillate, which will be a mixture of water (hydrosol) and essential oil.

  • Monitor the distillation time carefully. It is recommended to collect fractions of the distillate at different time intervals (e.g., every 20 minutes) for the first 2 hours to analyze the menthofuran content and determine the optimal distillation duration.

4. Separation and Storage:

  • Allow the collected distillate to cool and separate into two layers: the less dense essential oil on top and the aqueous hydrosol on the bottom.

  • Carefully separate the essential oil from the hydrosol using a separatory funnel.[9]

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the final peppermint oil in a sealed, amber glass vial in a cool, dark place.

5. Analysis:

  • Analyze the chemical composition of the essential oil fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of this compound and other key components like menthol and menthone.

Mandatory Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation cluster_distillation Steam Distillation cluster_post_distillation Post-Distillation & Analysis harvest Harvest Peppermint (Pre-flowering) wash Wash Plant Material harvest->wash dry Dry Plant Material (Low Temp) wash->dry chop Chop Plant Material dry->chop load Load Still chop->load distill Distill with Controlled Steam Flow & Time collect Collect Distillate Fractions separate Separate Oil and Hydrosol collect->separate dry_oil Dry Essential Oil separate->dry_oil analyze GC-MS Analysis of Fractions dry_oil->analyze optimize Optimize Parameters based on Menthofuran Content analyze->optimize logical_relationships cluster_parameters Distillation Parameters cluster_plant_material Plant Material dist_time Distillation Time menthofuran This compound Content dist_time->menthofuran influences steam_flow Steam Flow Rate steam_flow->menthofuran influences temp_pressure Temperature / Pressure temp_pressure->menthofuran influences harvest_time Harvest Time (Growth Stage) harvest_time->menthofuran strongly influences drying Drying Method drying->menthofuran influences oil_quality Overall Oil Quality menthofuran->oil_quality inversely affects biosynthesis_pathway geranyl_pp Geranyl Pyrophosphate limonene (-)-Limonene geranyl_pp->limonene isopiperitenone (-)-trans-Isopiperitenone limonene->isopiperitenone pulegone (+)-Pulegone isopiperitenone->pulegone menthofuran This compound pulegone->menthofuran Menthofuran Synthase menthone (-)-Menthone pulegone->menthone Pulegone Reductase menthol (-)-Menthol menthone->menthol Menthone Reductase

References

Troubleshooting peak tailing and poor resolution in (+)-Menthofuran GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of (+)-Menthofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges such as peak tailing and poor resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues encountered during the GC-MS analysis of this compound.

Q1: What are the common causes of peak tailing for my this compound analysis?

A1: Peak tailing in the analysis of this compound, a chiral monoterpene, can stem from several factors. The most common culprits include:

  • Active Sites in the GC System: this compound contains a polar ether group that can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections. This secondary interaction delays the elution of a portion of the analyte, causing the peak to tail.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and degrade the stationary phase, leading to peak tailing.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volume and disrupt the flow path, resulting in asymmetrical peak shapes.[1]

  • Inlet Issues: A dirty or contaminated injector liner, septum, or gold seal can introduce active sites.[2][3]

  • Inappropriate Injection Technique: Injecting too large a sample volume or using an injection speed that is too slow can lead to band broadening and tailing.

  • Solvent and Stationary Phase Mismatch: A significant polarity mismatch between the sample solvent and the chiral stationary phase can cause poor peak shape.[3]

Q2: I'm observing poor resolution between the enantiomers of menthofuran. What should I do?

A2: Achieving good resolution between chiral compounds like (+)- and (-)-menthofuran requires careful optimization of your GC method. Here are key areas to focus on:

  • Column Choice: Ensure you are using a suitable chiral stationary phase. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are commonly used for separating terpene enantiomers.[4][5]

  • Oven Temperature Program: The temperature ramp rate can significantly impact resolution. A slower temperature ramp (e.g., 1-2 °C/min) during the elution of the enantiomers often improves separation.[6]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution. It's crucial to operate at or near the optimal flow rate for your column and carrier gas (Helium or Hydrogen).[4][5]

  • Column Conditioning: Proper conditioning of a new chiral column is critical to ensure the stationary phase is stable and provides optimal enantioselectivity.

  • Sample Concentration: Overloading the column can lead to peak broadening and a loss of resolution. Try diluting your sample.[7]

Q3: How can I differentiate between a column problem and an injector problem causing peak tailing?

A3: A simple diagnostic test can help you pinpoint the source of the issue. Inject a non-polar compound, such as a simple hydrocarbon (e.g., hexane or dodecane).

  • If the hydrocarbon peak also tails: The problem is likely related to the flow path, such as a poor column installation, a leak, or a blockage.[8]

  • If the hydrocarbon peak is symmetrical, but your this compound peak tails: The issue is likely due to chemical interactions (activity) within the system, pointing towards a contaminated or degraded liner, septum, or the column itself.

Experimental Protocols

Detailed methodologies for key procedures are provided below to ensure optimal performance of your GC-MS system for this compound analysis.

Protocol 1: GC Injector Port Cleaning

A clean injector is crucial for preventing peak tailing caused by active sites.

Materials:

  • Appropriate wrenches for your GC model

  • Lint-free swabs

  • Solvents: Methanol, Acetone, Methylene Chloride

  • New septum, liner, and O-ring

Procedure:

  • Cool Down: Set the injector temperature to a safe level (e.g., 40°C) and turn off the carrier gas flow.

  • Disassemble: Once cooled, carefully remove the autosampler (if present), septum nut, septum, and liner.

  • Clean the Injector Body:

    • Moisten a lint-free swab with methanol and clean the inside of the injector port.

    • Follow with a swab moistened with acetone, and finally with methylene chloride.

    • Use a final clean methanol swab to remove any residual cleaning solvents.

  • Inspect and Replace:

    • Inspect the gold seal at the base of the injector. If it is discolored or has visible deposits, replace it according to the manufacturer's instructions.

    • Install a new, deactivated liner and a new O-ring.

    • Install a new septum and tighten the septum nut.

  • Reassemble and Leak Check: Reassemble the injector, turn on the carrier gas, and perform a leak check.

  • Bake Out: Heat the injector to your method temperature and allow it to stabilize before running samples.

Protocol 2: Chiral GC Column Conditioning

Proper conditioning is essential for new columns and for re-conditioning columns after a period of disuse.

Materials:

  • New or used chiral GC column

  • Appropriate ferrules and nuts

Procedure:

  • Installation (Inlet Only): Install the column into the injector, but do not connect it to the detector. Ensure a proper, clean cut on the column end.

  • Purge: Set the carrier gas flow rate to the recommended value for your column diameter (see Table 1) and purge the column for 15-30 minutes at ambient temperature. This removes any oxygen from the column.

  • Temperature Program:

    • Set the oven temperature to 40°C.

    • Program a slow temperature ramp (e.g., 2-5°C/min) to a conditioning temperature. This temperature should be about 20°C above the final temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.

    • Hold at the conditioning temperature for 1-2 hours. For very sensitive detectors like a mass spectrometer, a longer conditioning time (even overnight) may be necessary to achieve a stable baseline.

  • Cool Down and Connect to Detector: Cool the oven down. Connect the column to the MS detector, ensuring a proper installation and leak-free connection.

  • Final Bake-out: Heat the oven to the conditioning temperature again and hold until a stable baseline is observed in your MS software.

  • Equilibrate: Cool the oven to your initial method temperature and allow the system to fully equilibrate before running any samples or standards.

Data Presentation

The following tables summarize the potential impact of various GC-MS parameters on peak shape and resolution for terpene analysis, which can be extrapolated to this compound.

Table 1: Effect of Injector Temperature on Peak Tailing of a Polar Terpene

Injector Temperature (°C)Tailing Factor (Asymmetry)Observations
1802.5Significant tailing due to incomplete and slow volatilization.
2201.8Reduced tailing as volatilization becomes more efficient.
2501.2Good peak symmetry, indicating rapid and complete volatilization.
2801.3Slight increase in tailing, possibly due to thermal degradation of the analyte on active sites.

Table 2: Influence of Carrier Gas Flow Rate on the Resolution of Terpene Enantiomers

Carrier Gas (Helium) Flow Rate (mL/min)Resolution (Rs)Observations
0.81.2Incomplete separation, peaks are broad.
1.21.8Good separation with baseline resolution.
1.61.5Resolution begins to decrease as the flow rate moves past the optimal linear velocity.
2.01.1Poor resolution due to decreased column efficiency at high flow rates.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common GC-MS issues.

Troubleshooting_Workflow cluster_flow_path Troubleshoot Flow Path cluster_activity Troubleshoot Activity cluster_resolution Optimize Resolution start Problem Observed: Peak Tailing or Poor Resolution check_all_peaks Are all peaks tailing? start->check_all_peaks resolution_issue Poor Resolution Issue start->resolution_issue Poor Resolution check_hydrocarbon Inject a non-polar hydrocarbon. Does it tail? check_all_peaks->check_hydrocarbon No flow_path_issue Flow Path Issue check_all_peaks->flow_path_issue Yes check_hydrocarbon->flow_path_issue Yes activity_issue Chemical Activity Issue check_hydrocarbon->activity_issue No check_installation Check column installation (cut, depth, ferrules) flow_path_issue->check_installation inlet_maintenance Perform inlet maintenance (replace septum, liner, O-ring) activity_issue->inlet_maintenance optimize_temp Optimize oven temperature program (slower ramp) resolution_issue->optimize_temp leak_check Perform leak check (inlet, connections) check_installation->leak_check check_blockage Check for blockages (liner, column inlet) leak_check->check_blockage end Problem Resolved check_blockage->end trim_column Trim 10-20 cm from column inlet inlet_maintenance->trim_column condition_column Re-condition column trim_column->condition_column replace_column Replace column condition_column->replace_column replace_column->end optimize_flow Optimize carrier gas flow rate optimize_temp->optimize_flow check_column_type Verify correct chiral column is in use optimize_flow->check_column_type dilute_sample Dilute sample to avoid overload check_column_type->dilute_sample dilute_sample->end

Figure 1. Troubleshooting workflow for peak shape and resolution issues.

Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis GC-MS Analysis cluster_data Data Review & Troubleshooting sample_prep Prepare this compound Standard or Sample Dilution system_check GC-MS System Check: - Carrier Gas Supply - Vacuum Status sample_prep->system_check inlet_maintenance Perform Inlet Maintenance (as needed per Protocol 1) system_check->inlet_maintenance column_conditioning Condition Chiral Column (as needed per Protocol 2) inlet_maintenance->column_conditioning load_method Load Optimized GC-MS Method column_conditioning->load_method inject_sample Inject Sample load_method->inject_sample data_acquisition Acquire Data inject_sample->data_acquisition review_chromatogram Review Chromatogram for Peak Shape & Resolution data_acquisition->review_chromatogram peak_tailing Peak Tailing? review_chromatogram->peak_tailing poor_resolution Poor Resolution? review_chromatogram->poor_resolution troubleshoot Follow Troubleshooting Workflow (Figure 1) peak_tailing->troubleshoot Yes report Generate Report peak_tailing->report No poor_resolution->troubleshoot Yes poor_resolution->report No troubleshoot->load_method

Figure 2. General experimental workflow for this compound analysis.

References

Improving the yield of (+)-Menthofuran synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Menthofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following the three-step pathway from isopulegol: epoxidation, oxidation, and cyclodehydration.

Issue 1: Low Yield in the Epoxidation of Isopulegol

  • Question: My yield of isopulegol epoxide is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields in the epoxidation of isopulegol can stem from several factors. Firstly, ensure that the epoxidizing agent is fresh and active. For instance, when using hydrogen peroxide with acetonitrile, the reaction can be slow, sometimes requiring up to four days for completion.[1] Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Vapor Phase Chromatography (VPC) to ensure all the starting material has been consumed.[2] Additionally, the choice of epoxidation conditions is crucial. While peroxy-carboxylic acids at around 0°C are effective, the acetonitrile-hydrogen peroxide system is also an excellent alternative.[1] Ensure that the reaction temperature is maintained within the optimal range (e.g., below 35-40°C when using hydrogen peroxide) to prevent side reactions.[3][4]

Issue 2: Incomplete Oxidation of Isopulegol Epoxide

  • Question: I am observing a significant amount of unreacted isopulegol epoxide after the oxidation step. How can I improve the conversion to isopulegone epoxide?

  • Answer: Incomplete oxidation can be a bottleneck in the synthesis. When using the chlorine-pyridine complex, ensure a slight molar excess of chlorine to isopulegol epoxide; however, be aware that a large excess of chlorine can decrease the yield.[2] The reaction temperature should be carefully controlled, typically starting at a lower temperature (e.g., 10°C) and then warming to room temperature (25-30°C).[2] Monitoring the reaction by VPC is essential to confirm the consumption of the starting material.[2] Alternative oxidation methods, such as using pyridinium dichromate, have been reported but may also result in incomplete conversion.[2]

Issue 3: Low Yield of this compound in the Final Cyclodehydration Step

  • Question: The final cyclization of isopulegone epoxide to this compound is resulting in a low yield. What factors influence this step?

  • Answer: The cyclodehydration of isopulegone epoxide is sensitive to both acid concentration and temperature. Using an acid catalyst like hydrochloric acid is common. A 9% HCl solution has been shown to be effective for complete conversion at room temperature.[2] Lower acid concentrations will slow down the reaction, while excessively high concentrations can be detrimental to the product.[2] Alternatively, thermal cyclization can be employed by heating the isopulegone epoxide to 110-115°C.[2] However, temperatures should not exceed 300°C to avoid degradation.[2] A small amount of menthofuran may form prematurely during the oxidation step if the conditions are slightly acidic or the temperature is elevated.[2]

Issue 4: Formation of Side Products

  • Question: I am observing unexpected peaks in my chromatogram after the synthesis. What are the likely side products and how can I minimize them?

  • Answer: Side reactions can occur at various stages. If starting from isopulegone instead of isopulegol, competing reactions such as the Baeyer-Villiger oxidation can significantly reduce the yield of the desired epoxide.[1] During the oxidation of isopulegol epoxide, using a large excess of chlorine can lead to the formation of undesired byproducts.[2] In the final cyclization step, high temperatures can cause unwanted isomerizations.[2] Careful control of reaction conditions and stoichiometry at each step is crucial for minimizing side product formation.

Frequently Asked Questions (FAQs)

  • Question: What is a typical overall yield for the three-step synthesis of this compound from isopulegol?

  • Answer: A consistently obtained overall yield for this process is in the range of 65-70%.[1]

  • Question: What is the recommended starting material for a practical synthesis of this compound?

  • Answer: Isopulegol is the recommended starting material as it is relatively inexpensive and readily available from the cyclization of citronellal.[1] Starting with isopulegol and performing the epoxidation and oxidation in that order leads to a respectable yield.[1]

  • Question: How can I purify the final this compound product?

  • Answer: The crude product containing this compound can be purified by distillation. For example, using a spinning band column at reduced pressure (e.g., 1 torr) can yield fractions with 90-98% purity.[1] Vacuum distillation or steam distillation are also suitable methods to separate the desired product from reaction adducts and other impurities.[5]

  • Question: Can the cyclodehydration of isopulegone epoxide be achieved without an acid catalyst?

  • Answer: Yes, thermal cyclodehydration is an alternative to acid catalysis. Heating the isopulegone epoxide to at least 50°C can induce cyclization, with temperatures of 110-115°C being effective for complete conversion.[2]

  • Question: What are some of the key safety considerations when performing this synthesis?

  • Answer: The synthesis involves several hazardous reagents. Chlorine gas is toxic and corrosive. Pyridine is flammable and harmful. Hydrogen peroxide at high concentrations can be explosive.[3] It is essential to perform these reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound from Isopulegol

StepProductReagentsYieldReference
1. EpoxidationIsopulegol epoxideIsopulegol, Acetonitrile, Hydrogen Peroxide94%[1]
2. Oxidation & 3. CyclodehydrationThis compoundIsopulegol epoxide, Chlorine, Pyridine; then HCl69.2% (based on isopulegol epoxide)[2]
Overall This compound - 65-70% [1]

Experimental Protocols

1. Synthesis of Isopulegol Epoxide [1]

  • To a magnetically stirred, ice-cooled mixture of isopulegols (0.2 mol), acetonitrile (0.2 mol), and potassium bicarbonate in methanol (100 mL), add a 50% hydrogen peroxide solution (13.6 mL, 0.2 mol) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and keep it for 4 days.

  • Evaporate the solvent in vacuo.

  • Remove inorganic materials by aqueous washings.

  • Dry the oily product (e.g., with MgSO4) and distill to afford isopulegol oxides.

2. Synthesis of this compound from Isopulegol Epoxide [2]

  • Oxidation:

    • Prepare a solution of chlorine gas in carbon tetrachloride.

    • In a 500 ml flask equipped with a stirrer, thermometer, and addition funnel, place a solution of isopulegol epoxide (0.147 moles) in pyridine.

    • Add the chlorine solution to the flask at 10°C over a period of 25 minutes.

    • Bring the reaction mixture to a temperature of 25° to 30°C and maintain for 20 minutes.

    • Quench the reaction with water.

  • Cyclodehydration:

    • Work up the quenched reaction mixture to obtain the crude product containing isopulegone epoxide.

    • Stir the crude product with two 50 ml portions of 9% hydrochloric acid at room temperature.

    • The organic layer will contain this compound.

    • Further purification can be achieved by distillation.

Visualizations

reaction_pathway Isopulegol Isopulegol Isopulegol_epoxide Isopulegol Epoxide Isopulegol->Isopulegol_epoxide Epoxidation (H2O2, CH3CN) Isopulegone_epoxide Isopulegone Epoxide Isopulegol_epoxide->Isopulegone_epoxide Oxidation (Cl2, Pyridine) Menthofuran This compound Isopulegone_epoxide->Menthofuran Cyclodehydration (H+ or Heat)

Caption: Reaction pathway for the synthesis of this compound from Isopulegol.

experimental_workflow cluster_epoxidation Step 1: Epoxidation cluster_oxidation_cyclization Step 2 & 3: Oxidation and Cyclodehydration start_epoxidation Mix Isopulegol, Acetonitrile, KHCO3, Methanol add_h2o2 Add H2O2 dropwise at low temperature start_epoxidation->add_h2o2 react_epoxidation Stir at room temperature for 4 days add_h2o2->react_epoxidation workup_epoxidation Solvent evaporation & aqueous wash react_epoxidation->workup_epoxidation distill_epoxide Distill to obtain Isopulegol Epoxide workup_epoxidation->distill_epoxide start_oxidation Dissolve Isopulegol Epoxide in Pyridine distill_epoxide->start_oxidation add_chlorine Add Chlorine solution at 10°C start_oxidation->add_chlorine react_oxidation Warm to 25-30°C and stir add_chlorine->react_oxidation quench_reaction Quench with water react_oxidation->quench_reaction add_hcl Stir with 9% HCl quench_reaction->add_hcl purify_menthofuran Purify by distillation add_hcl->purify_menthofuran

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Method Development for Resolving (+)-Menthofuran from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of (+)-Menthofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the separation and analysis of Menthofuran isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for resolving this compound from its enantiomer?

A1: The most widely adopted and effective technique is enantioselective gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for detection and identification.[1][2][3][4] This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of Menthofuran, leading to their separation. Multidimensional gas chromatography (GCxGC) can further enhance resolution, especially in complex matrices like essential oils, by resolving co-eluting compounds.[2][5]

Q2: Which type of chiral stationary phase is recommended for Menthofuran isomer separation?

A2: Cyclodextrin-based CSPs are highly recommended for the chiral resolution of Menthofuran and other terpenoids.[3][6] Specifically, derivatives of β-cyclodextrin have shown excellent enantioselectivity.[3][7] The choice of the specific derivative (e.g., diethyl, dimethyl, acetylated) is critical and may require screening to find the optimal phase for your specific application, as selectivity can vary significantly.[3]

Q3: Can HPLC be used for the separation of Menthofuran enantiomers?

A3: Yes, High-Performance Liquid Chromatography (HPLC) using cyclodextrin-based chiral stationary phases is a viable alternative for the enantiomeric separation of chiral furan derivatives like Menthofuran.[7] This method is typically performed in the reverse-phase mode.

Q4: What is chemical derivatization and can it be used to resolve Menthofuran isomers?

A4: Chemical derivatization is a technique where the enantiomers of a compound are reacted with a chiral derivatizing agent to form diastereomers.[8][9] These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (GC or HPLC).[10] This indirect method can be effective if direct chiral chromatography is not providing adequate separation.

Q5: How can I confirm the identity of the separated Menthofuran isomers?

A5: Mass Spectrometry (MS) is the standard detection method coupled with GC for the positive identification of the separated isomers.[1][2][3][4][11] The mass spectra of the enantiomers will be identical, but their retention times on the chiral column will differ. Authentic standards of the individual enantiomers should be used to confirm the elution order.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Sub-optimal GC oven temperature program.- Incorrect mobile phase composition (HPLC).- Screen different cyclodextrin-based CSPs (e.g., various β-cyclodextrin derivatives).[3][7]- Optimize the temperature ramp rate and hold times. A slower ramp rate often improves resolution.- For HPLC, adjust the mobile phase composition (e.g., organic modifier concentration, pH).[7]
Co-elution with other matrix components - Complex sample matrix (e.g., essential oil).- Insufficient peak capacity of the chromatographic system.- Employ multidimensional gas chromatography (GCxGC) for enhanced separation power.[5]- Optimize sample preparation to remove interfering matrix components.- Adjust the temperature program or mobile phase gradient to shift the retention times of interfering peaks.
Peak tailing or fronting - Active sites on the column or in the inlet.- Column overloading.- Use a deactivated inlet liner and ensure all components of the flow path are inert.- Reduce the injection volume or dilute the sample.[12]- Check for column contamination and bake out the column if necessary.
Low signal-to-noise ratio - Low concentration of Menthofuran in the sample.- Inefficient ionization in the MS source.- Sub-optimal detector settings.- Concentrate the sample prior to analysis.- Clean and tune the MS ion source.- Optimize the detector voltage and other relevant parameters.
Irreproducible retention times - Fluctuations in carrier gas flow rate or oven temperature.- Column degradation.- Check for leaks in the GC system and verify the accuracy of the electronic pressure control.- Ensure the GC oven is properly calibrated.- Condition the column or replace it if it is old or has been subjected to harsh conditions.

Experimental Protocols

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the chiral separation of Menthofuran isomers. Optimization will be required based on the specific instrument and sample matrix.

  • Instrumentation:

    • Gas Chromatograph equipped with an autosampler and a mass selective detector.

  • Chromatographic Conditions:

    • Chiral Column: A cyclodextrin-based capillary column, for example, a Rt-BetaDEXsm (30 m x 0.25 mm x 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[5]

    • Inlet: Split/Splitless injector.

    • Inlet Temperature: 220 °C.[5]

    • Split Ratio: 200:1 (can be adjusted based on sample concentration).[5]

    • Injection Volume: 0.05 - 1 µL.[5]

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.[5]

      • Ramp: 5 °C/min to 220 °C.[5]

      • Hold: 5 minutes at 220 °C.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.[5]

    • Acquisition Rate: 200 spectra/second for GCxGC, can be lower for 1D GC.[5]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Dilute the sample (e.g., essential oil) in a suitable solvent like ethanol or hexane to an appropriate concentration (e.g., 1%).[5]

Data Presentation: Example Chromatographic Data

The following table summarizes typical parameters and expected outcomes for the chiral GC separation of Menthofuran isomers. Actual values will vary depending on the specific experimental setup.

Parameter Value Reference
Column Type β-cyclodextrin with diethyl substitution[3][6]
Resolution (Rs) > 1.5 (baseline separation)[3]
Selectivity (α) 1.004 - 1.050[3][6]
Elution Order Dependent on the specific CSPN/A

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilute in Ethanol (e.g., 1%) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chiral Separation on Cyclodextrin Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Isomer Identification (vs. Standards) Integration->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the enantioselective analysis of Menthofuran by GC-MS.

Troubleshooting_Tree Start Poor or No Enantiomeric Separation Q1 Is there any peak separation at all? Start->Q1 A1_Yes Optimize GC Method Q1->A1_Yes Yes A1_No Change Chiral Stationary Phase Q1->A1_No No Q2 Are peaks co-eluting with matrix components? A1_Yes->Q2 A3_No Separation Achieved A1_No->A3_No A2_Yes Use GCxGC or Improve Sample Cleanup Q2->A2_Yes Yes A2_No Check for Column Overload Q2->A2_No No A2_Yes->A3_No A3_Yes Dilute Sample or Reduce Injection Volume A2_No->A3_Yes Yes A3_Yes->A3_No

Caption: Decision tree for troubleshooting poor enantiomeric separation.

References

Technical Support Center: Strategies for Reducing (+)-Menthofuran in Commercial Peppermint Oil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing (+)-Menthofuran levels in commercial peppermint oil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reduction in peppermint oil important?

A1: this compound is a monoterpene and a significant component of peppermint essential oil. While naturally occurring, high levels of Menthofuran are often considered undesirable as they can impart an unpalatable flavor and odor to the oil.[1] Its presence can also lead to the discoloration and degradation of the oil over time due to autoxidation, which negatively impacts its commercial value and stability.[2] Therefore, controlling and reducing its concentration is a critical aspect of producing high-quality peppermint oil for various applications, including pharmaceuticals and flavorings.

Q2: What is the biosynthetic origin of this compound in the peppermint plant?

A2: this compound is synthesized in the peppermint plant from the precursor (+)-pulegone.[1][3] The enzyme Menthofuran synthase (MFS), a cytochrome P450 enzyme, catalyzes the oxidation of (+)-pulegone to form this compound.[1][3][4] This pathway competes with the primary pathway for menthol production, where pulegone is reduced to (-)-menthone by pulegone reductase (PR).[3][5]

Q3: What pre-harvest factors influence the concentration of this compound in peppermint oil?

A3: The primary pre-harvest factor influencing this compound levels is the harvesting time , which is closely linked to the plant's developmental stage.[6][7] The concentration of Menthofuran in the essential oil generally increases as the peppermint plant matures and begins to flower.[6][7][8] Environmental conditions, such as high night temperatures, can also promote the formation of Menthofuran, particularly in the flowers.[8]

Troubleshooting Guides

Issue 1: High Menthofuran Levels in Pre-Distilled Peppermint Plant Material
  • Problem: Analysis of peppermint leaf samples prior to distillation shows unexpectedly high levels of this compound.

  • Possible Cause: The harvesting time was likely too late in the plant's maturity cycle.

  • Troubleshooting Steps:

    • Verify Harvest Stage: Confirm the developmental stage of the peppermint at the time of harvest. The concentration of Menthofuran corresponds to the amount of flower bloom.[6][7] Harvesting before or at the very early stages of flowering is recommended to minimize Menthofuran content.

    • Optimize Future Harvests: For subsequent crops, plan harvesting to coincide with the period of maximum oil yield before significant flowering occurs.[8] In one study, the best combination of high oil yield and acceptable Menthofuran levels was found when the inflorescence on the main stem was in 10-20% bloom.[8]

    • Environmental Monitoring: Consider the impact of environmental stressors. High temperatures can increase Menthofuran levels.[9] While not always controllable, understanding these factors can help predict oil composition.

Issue 2: Ineffective Reduction of Menthofuran During Distillation
  • Problem: Standard steam distillation of peppermint oil does not sufficiently reduce the concentration of this compound.

  • Possible Cause: Conventional distillation methods are not designed to selectively remove Menthofuran.

  • Troubleshooting Steps:

    • Fractional Distillation: Employ fractional distillation under vacuum. This technique separates oil components based on their boiling points, allowing for the selective removal of fractions with lower Menthofuran content.[10] It is crucial to use vacuum or steam distillation to prevent oxidation and polymerization of the oil, as standard boiling distillation can cause degradation.[10]

    • Post-Distillation Chemical Treatment: If fractional distillation is not feasible or sufficiently effective, consider post-distillation chemical treatments.

Issue 3: Degradation of Peppermint Oil Quality After Chemical Treatment
  • Problem: After attempting a chemical reduction of Menthofuran, the overall quality and aroma profile of the peppermint oil are compromised.

  • Possible Cause: The chemical treatment was too harsh or not properly neutralized and purified.

  • Troubleshooting Steps:

    • Review Reaction Conditions: For methods involving reagents like maleic anhydride or Lewis acids, ensure the reaction conditions (temperature, duration, reagent concentration) are optimized to be selective for Menthofuran without affecting other key oil constituents.[11][12]

    • Ensure Complete Neutralization: Following acid-catalyzed reactions, it is critical to thoroughly neutralize the mixture to halt the reaction and prevent further degradation of the oil.[11][13]

    • Purify the Treated Oil: After neutralization, the reaction products (e.g., Menthofuran-maleic anhydride adduct) must be effectively separated from the desired peppermint oil. This is typically achieved through vacuum or steam distillation.[10][11]

Data Presentation

Table 1: Effect of Harvest Time on Key Peppermint Oil Constituents

Harvest StageMenthone (%)Menthol (%)Menthofuran (%)Reference
Immature PlantsHighest LevelsLower LevelsLower Levels[6][7]
Bud FormationHighIncreasing5% - 11%[14]
Early FloweringDecreasingIncreasing3.8% (at 10-20% bloom)[8]
Full FloweringLower LevelsHighest Levels6.9% (at 20% flowering)[8]

Table 2: Chemical Treatment Methods for Menthofuran Reduction

Treatment MethodReagentGeneral OutcomeReference
Diels-Alder ReactionMaleic AnhydrideForms a Menthofuran-maleic anhydride adduct that can be separated by distillation.[12]
Lewis Acid CatalysisLewis Acids (e.g., HCl)Promotes reactions of Menthofuran and pulegone, which can then be separated.[11][13]
Solid-Supported DienophileN-tethered maleimideMenthofuran is removed by reaction with a solid-supported dienophile, simplifying separation.[2]

Experimental Protocols

Protocol 1: Post-Distillation Menthofuran Reduction via Maleic Anhydride Treatment

This protocol is based on the principle of a Diels-Alder reaction where maleic anhydride selectively reacts with Menthofuran.

  • Reaction Setup: In a reaction vessel, combine distilled peppermint oil with 0.5% to 15% by weight of maleic anhydride.[12] The exact percentage will depend on the initial Menthofuran concentration in the oil.

  • Reaction: Heat the mixture to facilitate the reaction, forming a Menthofuran-maleic anhydride adduct. The specific temperature and reaction time should be optimized to ensure complete reaction without degrading other oil components.

  • Separation: After the reaction is complete, separate the reduced-Menthofuran peppermint oil from the non-volatile adduct. This is best achieved through:

    • Vacuum Distillation: Distill the mixture under reduced pressure to selectively vaporize and collect the peppermint oil components, leaving the adduct behind.[10]

    • Steam Distillation: Use steam to volatilize the peppermint oil, separating it from the adduct.[10]

  • Recovery: Condense and collect the distilled peppermint oil, which will now have a reduced Menthofuran content.

Protocol 2: Quantification of Menthofuran using Gas Chromatography (GC)

This is a general protocol for the analysis of Menthofuran in peppermint oil.

  • Sample Preparation: Prepare a diluted solution of the peppermint oil sample in a suitable solvent (e.g., ethanol or hexane). Create a series of calibration standards with known concentrations of a certified Menthofuran reference standard.

  • GC System: Utilize a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[15] A capillary column with a polar stationary phase (e.g., Carbowax®) is often suitable for separating essential oil components.[16]

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-60°C) and ramp up to a higher temperature (e.g., 230-250°C) at a controlled rate (e.g., 3-5°C/min) to achieve good separation of the oil components.[17]

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen.

    • Detector Temperature: Set higher than the final oven temperature (e.g., 280°C).

  • Analysis: Inject the prepared samples and standards into the GC. Identify the Menthofuran peak in the chromatogram based on its retention time compared to the standard.

  • Quantification: Construct a calibration curve from the peak areas of the Menthofuran standards. Use the peak area of Menthofuran in the sample chromatogram to determine its concentration from the calibration curve.

Mandatory Visualizations

Menthofuran_Biosynthesis_Pathway Pulegone (+)-Pulegone Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) Menthofuran This compound Pulegone->Menthofuran Menthofuran Synthase (MFS) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Caption: Biosynthetic pathway of this compound from (+)-Pulegone in peppermint.

Menthofuran_Reduction_Workflow start Peppermint Oil (High Menthofuran) treatment Chemical Treatment (e.g., Maleic Anhydride) start->treatment reaction Formation of Menthofuran Adduct treatment->reaction separation Separation (Vacuum/Steam Distillation) reaction->separation product Reduced-Menthofuran Peppermint Oil separation->product Purified Oil byproduct Menthofuran Adduct (Waste) separation->byproduct Residue

Caption: Experimental workflow for post-distillation reduction of Menthofuran.

References

Enhancing the efficiency of (+)-Menthofuran extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of (+)-Menthofuran from complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a monoterpene and a significant component of the essential oil of certain Mentha species, particularly Mentha piperita (peppermint). Its extraction can be challenging due to its susceptibility to autoxidation and degradation, which can lead to discoloration and off-flavors in the essential oil, thereby reducing its commercial value.[1] The concentration of this compound in peppermint oil typically ranges from approximately 2% to 8%.[1]

Q2: Which extraction methods are most suitable for obtaining this compound?

A2: Several methods can be employed, each with its own advantages and disadvantages.

  • Steam Distillation: A traditional and widely used method for obtaining essential oils. However, the high temperatures can potentially lead to the degradation of thermolabile compounds like this compound.[2][3]

  • Solvent Extraction: This method can be highly efficient but requires careful selection of solvents to ensure selectivity and avoid co-extraction of undesirable compounds.[4][5] Residual solvent in the final product is also a concern.

  • Supercritical Fluid Extraction (SFE) with CO2: This is a "green" technology that uses supercritical carbon dioxide as a solvent. It allows for extraction at lower temperatures, minimizing thermal degradation, and provides high selectivity by adjusting pressure and temperature.[6][7][8]

  • Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant matrix, leading to faster extraction times and potentially higher yields.[9][10][11][12]

Q3: How can I prevent the degradation of this compound during and after extraction?

A3: this compound is known to readily autoxidize.[1] To minimize degradation:

  • Use lower extraction temperatures when possible, such as with SFE.

  • Minimize the exposure of the extract to air and light.

  • Store the extracted oil in amber-colored glass bottles at low temperatures (e.g., 4°C) to slow down oxidation.[13]

  • Consider the use of antioxidants, although this should be carefully evaluated based on the final application of the extract.

Q4: What are the key parameters to optimize for maximizing this compound yield?

A4: The optimal parameters depend on the chosen extraction method.

  • For SFE: Pressure, temperature, CO2 flow rate, and extraction time are critical.[6][8]

  • For MAE: Microwave power, extraction time, solvent type, and solvent-to-sample ratio are key variables.[9][11]

  • For Steam Distillation: Distillation time and the packing of the plant material are important factors.[14][15]

  • For Solvent Extraction: The choice of solvent, temperature, and agitation method are crucial.[5]

Q5: I am observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

A5: Emulsion formation is a common issue in liquid-liquid extractions.[16] Here are some troubleshooting steps:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the formation of an emulsion.[16]

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.[16]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.[17]

  • Filtration: Passing the emulsion through a bed of glass wool or Celite can sometimes break it.[18][19]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility characteristics and help break the emulsion.[16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inappropriate extraction method.- Sub-optimal extraction parameters (time, temperature, pressure).- Degradation of this compound during extraction.- Poor quality of the plant material.- Select an extraction method known for high efficiency with terpenoids (e.g., SFE, MAE).- Systematically optimize extraction parameters using a design of experiments (DoE) approach.- Use lower temperatures where possible and minimize exposure to oxygen.- Ensure the plant material is harvested at the optimal time and properly dried and stored.
Discoloration of the Extract - Oxidation of this compound and other components.- Co-extraction of pigments (e.g., chlorophylls).- Thermal degradation of compounds.- Handle the extract under an inert atmosphere (e.g., nitrogen).- Store the extract in the dark at low temperatures.[13]- Employ a clean-up step, such as solid-phase extraction (SPE) or treatment with activated charcoal, to remove pigments.[9]- Use a lower extraction temperature.
Inconsistent Extraction Results - Variability in plant material.- Lack of precise control over extraction parameters.- Inconsistent sample preparation (e.g., particle size).- Homogenize the plant material before extraction.- Use automated extraction systems for better control over parameters.- Ensure consistent grinding and sieving of the plant material to a uniform particle size.
Presence of Impurities in the Final Extract - Low selectivity of the extraction method/solvent.- Co-extraction of non-target compounds.- Optimize the selectivity of the extraction method (e.g., by adjusting the density of the supercritical fluid in SFE).- Use a more selective solvent or a sequence of solvents with different polarities.- Incorporate a post-extraction purification step like column chromatography or preparative HPLC.
Difficulty in Phase Separation during Liquid-Liquid Extraction - Formation of a stable emulsion.- Similar densities of the two phases.- Refer to the FAQ on resolving emulsions.- Add a solvent to one of the phases to alter its density.- Allow the mixture to stand for a longer period.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of essential oils containing menthofuran from Mentha species.

Table 1: Comparison of Extraction Methods for Mentha Species Essential Oil

Extraction Method Plant Material Key Parameters Essential Oil Yield (%) Menthofuran Content in Oil (%) Reference
Steam DistillationMentha arvensis35-40 °C0.43 - 1.06Major component[20]
HydrodistillationMentha arvensis30 °C1.77-[20]
Microwave ExtractionMentha arvensis< 70 °C0.36 - 0.61Major component[20]
Supercritical Fluid ExtractionMentha arvensis200-400 bar1.63 - 2.38-[20]
Supercritical CO2 ExtractionMentha piperita100 bar-3.01[7]
Microwave-Assisted ExtractionMentha rotundifolia100°C, 5 min--[9]

Note: "-" indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a general procedure for the extraction of this compound from dried Mentha piperita leaves using supercritical CO2.

Materials and Equipment:

  • Dried and ground Mentha piperita leaves (particle size ~0.5 mm)

  • Supercritical Fluid Extractor system

  • High-purity CO2

  • Collection vials

Procedure:

  • Accurately weigh approximately 10 g of the ground plant material and load it into the extraction vessel.

  • Seal the extraction vessel and place it in the SFE system.

  • Set the desired extraction parameters. Based on literature, initial parameters can be set at a pressure of 100 bar and a temperature of 50°C.[7]

  • Pressurize the system with CO2 to the set pressure.

  • Initiate the CO2 flow at a constant rate (e.g., 2 mL/min).

  • Maintain the extraction for a set period (e.g., 120 minutes). The optimal time should be determined experimentally.

  • The extracted components are depressurized and collected in a vial.

  • After the extraction is complete, carefully depressurize the system and remove the extraction vessel.

  • Analyze the collected extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Optimize the yield and purity of this compound by systematically varying the pressure, temperature, and extraction time.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE of this compound from Mentha species.

Materials and Equipment:

  • Dried and ground Mentha leaves

  • Microwave extraction system

  • Extraction solvent (e.g., ethanol, hexane, or a mixture)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a known amount of the ground plant material (e.g., 1 g) into the microwave extraction vessel.

  • Add a specific volume of the chosen extraction solvent (e.g., 10 mL of ethanol).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power and extraction time. For example, initial parameters can be set to 100°C for 5 minutes.[9]

  • Start the microwave program. The system will heat the sample to the set temperature and hold it for the specified time.

  • After the extraction is complete and the vessel has cooled, filter the extract to remove the plant material.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be analyzed by GC-MS to determine the this compound content.

  • Optimize the extraction by varying the microwave power, time, and solvent composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material (e.g., Mentha piperita) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding extraction_method Steam Distillation Solvent Extraction Supercritical Fluid Extraction (SFE) Microwave-Assisted Extraction (MAE) grinding->extraction_method filtration Filtration extraction_method->filtration concentration Solvent Removal (if applicable) filtration->concentration purification Purification (Optional, e.g., Chromatography) concentration->purification analysis GC-MS Analysis for this compound Quantification concentration->analysis purification->analysis

Caption: General workflow for the extraction and analysis of this compound.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Poor Purity Troubleshooting cluster_emulsion Emulsion Troubleshooting cluster_degradation Degradation Troubleshooting start Extraction Issue Encountered issue Low Yield Poor Purity Emulsion Formation Degradation start->issue check_params Verify & Optimize Parameters (T, P, time, solvent) issue:f0->check_params optimize_selectivity Adjust Selectivity (e.g., SFE density) issue:f1->optimize_selectivity gentle_mixing Gentle Agitation issue:f2->gentle_mixing lower_temp Reduce Extraction Temperature issue:f3->lower_temp check_material Assess Plant Material Quality check_params->check_material check_method Consider Alternative Extraction Method check_material->check_method solution Problem Resolved check_method->solution change_solvent Use More Selective Solvent optimize_selectivity->change_solvent add_cleanup Implement Post-Extraction Cleanup change_solvent->add_cleanup add_cleanup->solution add_salt Add Brine gentle_mixing->add_salt centrifuge Centrifugation add_salt->centrifuge centrifuge->solution inert_atm Use Inert Atmosphere lower_temp->inert_atm proper_storage Store Properly (dark, cool) inert_atm->proper_storage proper_storage->solution

Caption: A logical workflow for troubleshooting common extraction issues.

menthofuran_biosynthesis geranyl_diphosphate Geranyl Diphosphate limonene (-)-Limonene geranyl_diphosphate->limonene isopiperitenone (-)-trans-Isopiperitenone limonene->isopiperitenone pulegone (+)-Pulegone isopiperitenone->pulegone menthofuran This compound pulegone->menthofuran Menthofuran Synthase menthone (-)-Menthone pulegone->menthone Pulegone Reductase menthol (-)-Menthol menthone->menthol

References

Validation & Comparative

A Comparative Analysis of the Stereospecific Toxicity of (+)-Menthofuran and (-)-Menthofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative investigation into the stereospecific toxicity of the enantiomers of menthofuran, (+)-menthofuran and (-)-menthofuran. Menthofuran, a monoterpene found in certain essential oils, is a known hepatotoxin. The majority of toxicological research has centered on the naturally occurring (R)-(+)-menthofuran, which is also the primary toxic metabolite of (R)-(+)-pulegone. Direct comparative toxicological data for (-)-menthofuran is notably scarce in current scientific literature. This guide synthesizes the available experimental data for this compound and discusses the probable stereoselective differences in toxicity based on established metabolic pathways and analogous compounds.

Data Presentation: Quantitative Toxicity of Menthofuran Enantiomers

ParameterSpecies/SystemDose/ConcentrationObserved EffectReference
In Vivo Acute Toxicity Mouse200 mg/kg (i.p.)5/15 deaths within 24 hours[1]
Mouse300 mg/kg (i.p.)10/16 deaths within 24 hours[1]
Rat250 mg/kg (oral, daily for 3 days)Significant increase in serum glutamate pyruvate transaminase (SGPT), decrease in cytochrome P-450[2]
Rat150 mg/kg (oral)Hepatotoxic dose used for metabolite analysis[3]
In Vitro Cytotoxicity Rat Liver SlicesTime- and concentration-dependentIncreased lactate dehydrogenase (LDH) leakage[3]

Note: The lack of data for (-)-menthofuran highlights a significant gap in the toxicological understanding of this enantiomer.

Discussion on Stereospecific Toxicity

While direct experimental evidence is lacking for menthofuran, the stereoselective toxicity of its precursor, pulegone, is well-documented. Studies have shown that (S)-(-)-pulegone is approximately one-third as toxic as (R)-(+)-pulegone in mice[4][5]. This difference is attributed to the stereoselective metabolism by cytochrome P450 (CYP) enzymes[6]. The enzymatic reduction of the double bond in (R)-(+)-pulegone is less favored, potentially leading to a greater flux through the oxidative pathways that produce toxic metabolites[6].

Given that this compound's toxicity is dependent on its metabolic activation by CYP enzymes, it is highly probable that the toxicity of menthofuran is also stereospecific. The specific three-dimensional arrangement of each enantiomer would influence its binding affinity and orientation within the active site of CYP isozymes, leading to different rates of bioactivation and detoxification. It is hypothesized that this compound is a better substrate for the specific CYP isoforms that catalyze its conversion to reactive metabolites compared to (-)-menthofuran. However, without direct experimental validation, this remains a well-founded hypothesis.

Signaling and Metabolic Pathways

The primary mechanism of this compound-induced hepatotoxicity is its bioactivation by hepatic cytochrome P450 enzymes, particularly CYP2E1, CYP1A2, and CYP2C19 in humans[7]. This process generates highly reactive electrophilic intermediates, a γ-ketoenal and a furan epoxide[3][8]. These reactive metabolites can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and necrosis[8]. This bioactivation pathway is a critical determinant of menthofuran's toxicity.

Menthofuran_Metabolism cluster_0 Menthofuran This compound CYP450 Cytochrome P450 (CYP2E1, CYP1A2, CYP2C19) Reactive Reactive Intermediates (γ-Ketoenal, Furan Epoxide) CYP450->Reactive Bioactivation Adducts Covalent Adducts with Cellular Proteins Reactive->Adducts Covalent Binding Toxicity Hepatotoxicity (Cell Necrosis) Adducts->Toxicity

Figure 1. Metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Protocols

The investigation of menthofuran-induced toxicity typically involves a combination of in vivo and in vitro experimental models.

In Vivo Hepatotoxicity Assessment in Rodents
  • Objective: To evaluate the hepatotoxic potential of menthofuran enantiomers in a whole-animal model.

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.

  • Test Substance Administration: Menthofuran enantiomers are typically dissolved in a vehicle such as corn oil and administered via oral gavage or intraperitoneal (i.p.) injection. Dosing regimens can be single-dose (acute) or repeated-dose (subchronic).

  • Endpoint Analysis:

    • Serum Biochemistry: Blood samples are collected at specified time points (e.g., 24 hours post-dose) to measure liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected, fixed in formalin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of liver morphology, looking for signs of necrosis, inflammation, and other pathological changes.

    • Microsomal Enzyme Activity: Liver microsomes can be isolated to measure cytochrome P-450 levels and the activity of specific metabolic enzymes[2].

In Vitro Cytotoxicity Assessment using Liver Slices
  • Objective: To assess the direct cytotoxic effects of menthofuran enantiomers on liver tissue while preserving the multicellular architecture.

  • Methodology:

    • Slice Preparation: Precision-cut liver slices (PCLS) of a defined thickness (e.g., 250 µm) are prepared from fresh rat or mouse liver using a Krumdieck or Brendel-type tissue slicer[9].

    • Incubation: Slices are incubated in a suitable culture medium (e.g., Williams' Medium E) in multi-well plates. The test compounds ((+)- and (-)-menthofuran) are added at various concentrations.

    • Cytotoxicity Measurement (LDH Assay): At selected time points, aliquots of the culture medium are collected. The activity of lactate dehydrogenase (LDH) released from damaged cells into the medium is quantified using a colorimetric assay[10][11]. The amount of LDH released is proportional to the extent of cell lysis.

    • Data Analysis: LDH release in treated slices is compared to that in vehicle-treated control slices (spontaneous release) and slices treated with a lysis agent (maximum release) to calculate the percentage of cytotoxicity.

In Vitro Metabolism Studies using Liver Microsomes
  • Objective: To investigate the stereoselective metabolism of menthofuran enantiomers by cytochrome P450 enzymes.

  • Methodology:

    • Microsome Preparation: Liver microsomes are prepared from animal or human liver tissue by differential centrifugation[12][13].

    • Incubation: Microsomes are incubated at 37°C with either (+)- or (-)-menthofuran in a buffered solution containing an NADPH-generating system to support CYP450 activity.

    • Metabolite Identification and Quantification: The reaction is stopped at various time points, and the mixture is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites formed.

    • Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined for the metabolism of each enantiomer by specific recombinant CYP isoforms[7].

Experimental_Workflow cluster_invivo In Vivo Model (Rodent) cluster_invitro In Vitro Model (Liver Slices) Dosing Dosing This compound vs. (-)-Menthofuran Blood Blood Sampling Dosing->Blood Tissue Liver Tissue Collection Dosing->Tissue Serum Serum Analysis (ALT, AST) Blood->Serum Histo Histopathology Tissue->Histo Slices Prepare Liver Slices Incubate Incubate with Enantiomers Slices->Incubate Medium Collect Culture Medium Incubate->Medium LDH LDH Assay (Cytotoxicity) Medium->LDH

Figure 2. General experimental workflow for comparing menthofuran enantiomer toxicity.

Conclusion

The available evidence strongly suggests that the toxicity of menthofuran is primarily associated with the (+)-enantiomer, which undergoes metabolic activation to reactive intermediates. While direct comparative studies on (-)-menthofuran are conspicuously absent, the established stereoselectivity in the metabolism and toxicity of its precursor, pulegone, provides a compelling argument for a similar stereospecificity for menthofuran. It is critical for future research to directly investigate the metabolism and toxicity of (-)-menthofuran to fully characterize its toxicological profile and confirm the hypothesized lower toxicity compared to its (+)-counterpart. Such studies are essential for a comprehensive risk assessment of menthofuran exposure.

References

Comparison of different synthetic routes for (+)-Menthofuran production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Menthofuran, a naturally occurring monoterpene found in the essential oil of plants like peppermint, is a valuable chiral building block in organic synthesis. Its unique structure makes it a target of interest for the synthesis of various complex molecules. This guide provides a comparative overview of different synthetic routes for the production of this compound, offering detailed experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound production depends on several factors, including the desired scale, required enantiopurity, cost of starting materials, and environmental impact. Below is a summary of the key quantitative data for three distinct synthetic approaches.

Parameter Route 1: From Isopulegol Route 2: From 5-Methylcyclohexane-1,3-dione Route 3: Biosynthesis from Pulegone
Starting Material (-)-Isopulegol5-Methylcyclohexane-1,3-dione(+)-Pulegone
Overall Yield 65-70%[1]Reported as a viable synthetic method, but specific overall yields are not readily available in the reviewed literature.Variable, dependent on enzyme efficiency and substrate concentration. Not typically used for bulk production.
Enantioselectivity High (e.g., 78.7% optical purity reported)[1]The stereochemical outcome depends on the specific reagents and conditions used in the rearrangement step. Enantioselective variations may be possible but are not well-documented in readily available literature.Highly enantioselective, catalyzed by the enzyme this compound synthase.
Key Reagents Peracetic acid or H₂O₂/acetonitrile, Chlorine/pyridine, HCl or heatAllenyldimethylsulfonium bromide, baseThis compound synthase (cytochrome P450 enzyme), NADPH, O₂
Number of Steps 321 (enzymatic conversion)
Scalability Demonstrated on a multi-molar scale.[1]Potentially scalable, but may require specialized reagents.Primarily for laboratory-scale and research purposes; industrial-scale enzymatic production is not yet established.
Environmental Impact Involves chlorinated solvents and strong acids.Utilizes organosulfur reagents.Considered a "green" method, operating in aqueous media under mild conditions.

Experimental Protocols

Route 1: Synthesis from (-)-Isopulegol

This three-step synthesis is a well-documented and scalable method for producing this compound.

Step 1: Epoxidation of (-)-Isopulegol

  • Procedure: To a stirred, ice-cooled mixture of (-)-isopulegol (0.2 mol), acetonitrile (0.2 mol), and potassium bicarbonate (3.4 g) in methanol (100 mL), a 50% hydrogen peroxide solution (13.6 mL, 0.2 mol) is added dropwise.[2] The reaction mixture is allowed to warm to room temperature and is stirred for 4 days.

  • Work-up: The solvent is evaporated in vacuo. The residue is washed with water, dried, and distilled to yield isopulegol oxide.

  • Yield: Approximately 94%.[1]

Step 2: Oxidation of Isopulegol Epoxide

  • Procedure: To a stirred solution of isopulegol oxide (0.148 mol) in pyridine (60 mL), a cold solution of chlorine (0.177 mol) in dichloromethane (100 mL) is added over 25 minutes, maintaining the internal temperature at approximately 10°C. The reaction is monitored by gas chromatography until completion (typically within 30 minutes after the addition).

  • Work-up: The majority of the pyridine is removed by washing with water.

Step 3: Cyclization to this compound

  • Procedure: The organic material from the previous step is treated with 9% hydrochloric acid (2 x 50 mL) at room temperature.[1] Alternatively, the crude isopulegone epoxide can be cyclized by heating to 110-115°C.[2]

  • Work-up: this compound is isolated by washing with water and sodium bicarbonate, followed by drying and distillation.

  • Overall Yield: 65-70%.[1]

Route 2: Synthesis from 5-Methylcyclohexane-1,3-dione (Furannulation Strategy)

This two-step approach offers a convergent route to the menthofuran core.[3]

Step 1: Enolate Addition

  • Procedure: 5-Methylcyclohexane-1,3-dione is treated with a suitable base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to form the corresponding enolate. To this solution, allenyldimethylsulfonium bromide is added at a low temperature (e.g., -78°C) and the reaction is allowed to warm to room temperature.

Step 2: Rearrangement and Cyclization

  • Procedure: The intermediate from the enolate addition undergoes a rearrangement and subsequent cyclization to form the furan ring. This step may be facilitated by heating or by the addition of a mild acid. The exact conditions for this rearrangement can vary and may require optimization depending on the specific substrate and desired outcome.

(Note: Detailed, reproducible experimental protocols with specific yields for this route are not as readily available in the public domain as the isopulegol route.)

Route 3: Biosynthesis from (+)-Pulegone

This method utilizes an enzymatic conversion and represents a green chemistry approach.[4]

  • Enzyme: this compound synthase, a cytochrome P450 enzyme.

  • Substrate: (+)-Pulegone.

  • Cofactors: NADPH and molecular oxygen.

  • Procedure: In a typical laboratory setting, the biosynthesis can be studied in vitro using isolated microsomes from peppermint (Mentha piperita) oil glands containing the this compound synthase.[5] The reaction is carried out in a buffered aqueous solution containing (+)-pulegone and an NADPH-regenerating system.

  • Work-up: The product, this compound, can be extracted from the reaction mixture using an organic solvent and analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Note: This method is highly specific for the (+)-enantiomer but is currently best suited for mechanistic studies and small-scale synthesis rather than large-scale production.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams have been generated using the DOT language.

G Route 1: Synthesis of this compound from (-)-Isopulegol Isopulegol (-)-Isopulegol Epoxide Isopulegol Epoxide Isopulegol->Epoxide Epoxidation (H₂O₂/CH₃CN) KetoneEpoxide Isopulegone Epoxide Epoxide->KetoneEpoxide Oxidation (Cl₂/Pyridine) Menthofuran This compound KetoneEpoxide->Menthofuran Cyclization (H⁺ or Heat)

Caption: Workflow for the synthesis of this compound starting from (-)-Isopulegol.

G Route 2: Furannulation Strategy for Menthofuran Synthesis Dione 5-Methylcyclohexane-1,3-dione Enolate Enolate Dione->Enolate Deprotonation (Base) Adduct Intermediate Adduct Enolate->Adduct Addition to Allenyldimethylsulfonium bromide Menthofuran Menthofuran Adduct->Menthofuran Rearrangement & Cyclization

Caption: General scheme for the furannulation synthesis of Menthofuran.

G Route 3: Biosynthesis of this compound Pulegone (+)-Pulegone Menthofuran This compound Pulegone->Menthofuran Enzyme This compound Synthase (Cytochrome P450) Enzyme->Menthofuran

Caption: Enzymatic conversion of (+)-Pulegone to this compound.

References

A Comparative Analysis of the Biological Activity of (+)-Menthofuran and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (+)-Menthofuran and other structurally related monoterpenes. The information is intended to support research and development efforts in the fields of pharmacology, agriculture, and antimicrobial therapies. While extensive data exists for a variety of monoterpenes, direct quantitative comparisons of this compound's efficacy across multiple biological activities are limited in publicly available literature. This guide summarizes the available data for other monoterpenes to provide a comparative context.

Data Presentation

Insecticidal Activity
MonoterpeneInsect SpeciesParameterValueReference
MenthoneTribolium castaneumLC5033.74 µL/L air[1]
PulegoneTribolium castaneumLC5039.15 µL/L air[1]
ThymolSpodoptera lituraLD5046.9 µ g/larva [2]
CarvacrolSpodoptera lituraLD50>100 µ g/larva [2]

Note: Lower LC50/LD50 values indicate higher toxicity.

Antimicrobial Activity

Monoterpenes have demonstrated a broad spectrum of antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) is a key indicator of this activity. The table below presents MIC values for several monoterpenes against common bacterial and fungal strains. Specific MIC values for purified this compound against a range of microbes for direct comparison are not extensively documented in the reviewed scientific literature. However, essential oils containing menthofuran have shown antimicrobial effects[3].

MonoterpeneMicroorganismMIC (µg/mL)Reference
MenthoneStaphylococcus aureus (MRSA)3540[4]
MentholEscherichia coli>2000
ThymolEscherichia coli250
CarvacrolStaphylococcus aureus125

Note: Lower MIC values indicate greater antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of monoterpenes is a promising area of research for the development of new therapeutic agents. The half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common metric for assessing this activity. While the anti-inflammatory effects of various monoterpenes have been studied, specific IC50 values for this compound in this context are not widely reported.

MonoterpeneCell LineParameterIC50 (µM)Reference
MentholRAW 264.7NO Inhibition~50[5]
PaeonolRAW 264.7NO Inhibition>100

Note: Lower IC50 values indicate greater anti-inflammatory potency.

Experimental Protocols

Insecticidal Activity: Fumigant Toxicity Bioassay

This protocol is adapted from methods used to assess the fumigant toxicity of essential oils and monoterpenes against insects such as the potato tuber moth (Phthorimaea operculella)[2].

  • Insect Rearing: Maintain a healthy culture of the target insect species under controlled conditions (e.g., 25±1°C, 65±5% relative humidity, and a 12:12 h light:dark photoperiod).

  • Preparation of Test Chambers: Use airtight glass jars (e.g., 1-liter) as test chambers.

  • Application of Monoterpene: Apply the desired concentration of the monoterpene, dissolved in a suitable solvent (e.g., acetone), onto a filter paper strip (e.g., 2x2 cm).

  • Exposure: Attach the treated filter paper to the inside of the jar lid. Introduce a known number of adult insects (e.g., 20-30) into the jar and seal it. A control group with a filter paper treated only with the solvent should be included.

  • Mortality Assessment: Record insect mortality at specific time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they show no movement when prodded with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration and replicate. Use probit analysis to determine the LC50 value.

Antimicrobial Activity: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Culture the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the monoterpene in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no monoterpene) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the monoterpene that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production by macrophages, a key indicator of inflammation, using the Griess reagent.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the monoterpene for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Mandatory Visualization

Experimental_Workflow_Insecticidal_Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Insect Rearing B Prepare Test Chambers C Prepare Monoterpene Solutions D Apply Monoterpene to Filter Paper C->D E Introduce Insects & Seal Chambers D->E F Record Mortality at Intervals E->F G Calculate LC50 using Probit Analysis F->G

Caption: Workflow for Fumigant Toxicity Bioassay.

Signaling_Pathway_Anti_Inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Monoterpenes This compound & Other Monoterpenes Monoterpenes->IKK inhibition Monoterpenes->NFkB inhibition

Caption: Putative Anti-inflammatory Signaling Pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro metabolic stability of (+)-Menthofuran and its biosynthetic precursor, (R)-(+)-pulegone. The information herein is supported by experimental data from peer-reviewed literature and is intended to inform research and development in toxicology and drug metabolism.

This compound is a monoterpene found in certain mint species and is a significant metabolite of (R)-(+)-pulegone.[1] Both compounds are of interest due to their potential hepatotoxicity, which is linked to their metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3][4] Understanding the metabolic stability of these compounds is crucial for assessing their safety profiles.

Quantitative Comparison of Metabolic Stability

The in vitro metabolic stability of this compound and (R)-(+)-pulegone has been characterized by determining the kinetic parameters of their metabolism by specific human CYP450 enzymes. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) provide insights into the affinity of the enzymes for the compounds and their maximum rate of metabolism, respectively. A lower Km value suggests a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a greater capacity for metabolism.

The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a key indicator of metabolic stability. A higher CLint value corresponds to lower metabolic stability (i.e., the compound is more rapidly metabolized).

CompoundCYP450 IsoformKm (µM)Vmax (nmol/min/nmol P450)Intrinsic Clearance (CLint) (µL/min/nmol P450)Reference
This compound CYP2E1330.4313.0[2]
CYP1A2570.295.1[2]
CYP2C19620.264.2[2]
(R)-(+)-Pulegone CYP2E1298.4289.7[2]
CYP1A2942.425.5[2]
CYP2C19311.548.4[2]

Summary of Findings:

Based on the intrinsic clearance values, (R)-(+)-pulegone is significantly less metabolically stable than this compound when incubated with individual human CYP2E1, CYP1A2, and CYP2C19 enzymes. This suggests that pulegone is more rapidly converted to its metabolites, including menthofuran, than menthofuran is further metabolized by these specific enzymes. Notably, CYP2E1 is the most efficient enzyme in metabolizing both compounds, exhibiting the highest intrinsic clearance.

Metabolic Pathways

The metabolic pathways of (R)-(+)-pulegone and this compound are interconnected and lead to the formation of reactive metabolites. The primary metabolic route for pulegone involves its conversion to menthofuran, which is then further metabolized to toxic species.

cluster_pulegone (R)-(+)-Pulegone Metabolism cluster_menthofuran This compound Metabolism Pulegone (R)-(+)-Pulegone Hydroxypulegone 9-Hydroxypulegone Pulegone->Hydroxypulegone CYP2E1, CYP1A2, CYP2C19 Menthofuran This compound Hydroxypulegone->Menthofuran Intramolecular cyclization Menthofuran_met This compound Menthofuran->Menthofuran_met FuranEpoxide Furan Epoxide Menthofuran_met->FuranEpoxide CYP2E1, CYP1A2, CYP2C19, CYP2A6 Hydroxymenthofuran 2-Hydroxymenthofuran Mintlactones Mintlactone & Isomintlactone Hydroxymenthofuran->Mintlactones FuranEpoxide->Hydroxymenthofuran Ketoenal γ-Ketoenal (Reactive Metabolite) FuranEpoxide->Ketoenal Detoxification Detoxification (e.g., GSH conjugation) Ketoenal->Detoxification

Metabolic activation of (R)-(+)-pulegone to this compound and its subsequent metabolism.

Experimental Protocols

The following is a detailed methodology for an in vitro metabolic stability assay using human liver microsomes, based on commonly cited experimental procedures.

Objective: To determine the kinetic parameters (Km and Vmax) of the metabolism of a test compound by human liver microsomes.

Materials:

  • Test compounds: this compound, (R)-(+)-pulegone

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

start Start prep_reagents Prepare Reagents: - Test compound dilutions - Microsome suspension - NADPH regenerating system start->prep_reagents pre_incubate Pre-incubate microsomes and test compound at 37°C prep_reagents->pre_incubate initiate_reaction Initiate reaction by adding NADPH regenerating system pre_incubate->initiate_reaction incubate Incubate at 37°C with shaking initiate_reaction->incubate time_points At specific time points (e.g., 0, 5, 15, 30, 60 min), withdraw aliquots incubate->time_points terminate_reaction Terminate reaction with ice-cold acetonitrile time_points->terminate_reaction centrifuge Centrifuge to precipitate proteins terminate_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate remaining compound and determine Km and Vmax analyze->calculate end End calculate->end

Workflow for in vitro metabolic stability assay.
  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compounds in potassium phosphate buffer to achieve a range of final concentrations for the assay (e.g., 0.5 to 200 µM).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In microcentrifuge tubes, combine the diluted test compound and the microsomal suspension.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the terminated reaction mixtures and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to new tubes for analysis.

    • Quantify the amount of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the initial reaction velocity (rate of substrate depletion) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate the intrinsic clearance (CLint) as Vmax/Km.

Discussion of Related Compounds

While quantitative data for a broad range of furan-containing monoterpenes is limited in the public domain, the metabolism of other furanoterpenoids, such as perillene and dendrolasin, is also expected to involve CYP450-mediated oxidation of the furan ring. This can lead to the formation of reactive intermediates, similar to the bioactivation of menthofuran. The substituents on the furan ring and the overall structure of the molecule will influence which CYP isoforms are involved and the rate of metabolism. For any furan-containing compound, there is a potential for metabolic activation to a reactive γ-ketoenal or an epoxide, which can bind to cellular macromolecules and elicit toxicity. Therefore, in vitro metabolic stability studies are a critical step in the safety assessment of this class of compounds.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for rigorous, compound-specific experimental investigation.

References

Navigating the Removal of (+)-Menthofuran from Essential Oils: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the presence of (+)-Menthofuran in essential oils, particularly peppermint oil, presents a significant challenge due to its potential for oxidation, which can lead to discoloration and undesirable organoleptic properties. This guide provides an objective comparison of the leading methods for this compound removal, supported by available experimental data, to aid in the selection of the most effective technique for specific research and development needs.

The concentration of this compound in peppermint oil can naturally range from approximately 2% to 8%.[1] Its removal is a critical step in ensuring the commercial viability and stability of the oil.[1] Over the years, several methods have been developed and refined for this purpose, each with its own set of advantages and limitations. This guide will delve into the specifics of the Diels-Alder reaction, Lewis acid treatment, and potential chromatographic and biological approaches.

Comparative Efficacy of Menthofuran Removal Methods

The selection of an appropriate method for this compound removal depends on various factors, including the desired level of purity, processing time, cost, and the impact on the overall chemical profile of the essential oil. The following table summarizes the quantitative data available for the most common methods.

MethodReagents/ConditionsMenthofuran Removal Efficiency (%)Key Observations
Diels-Alder Reaction Maleic AnhydrideData not explicitly quantified in reviewed literature, but described as a long-standing, though labor- and resource-intensive, commercial method.[1]Forms a crystalline adduct with menthofuran, which can be removed.
N-tethered MaleimideDescribed as an "excellent alternative" to the maleic anhydride method, suggesting higher efficiency and potentially milder reaction conditions.[1] Quantitative comparison data is not readily available.Offers a potentially more efficient and modern approach to the Diels-Alder reaction.[1]
Lewis Acid Treatment Lewis Acid (e.g., HCl)Up to 51% reduction after 5 hours of reaction.[2]Also reduces pulegone content by 29% under the same conditions.[2] The reaction is followed by neutralization and distillation.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of these removal techniques. Below are protocols synthesized from available literature.

Analytical Methods for Menthofuran Quantification

Accurate quantification of this compound before and after treatment is essential for assessing the efficacy of any removal method. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography (GC) Protocol:

  • Instrument: Gas chromatograph with a flame ionization detector (GC-FID) or coupled with a mass spectrometer (GC-MS).

  • Column: A 60 m fused silica, open tubular, capillary column (e.g., OV-1 type methyl silica).[2]

  • Injection: 1 µL injection with a split ratio of 80:1.[2]

  • Temperature Program: Initial temperature of 70°C for 3 minutes, then ramped at 3°C per minute to 220°C and held.[2]

  • Carrier Gas: Nitrogen or Helium.

  • Quantification: Peak areas are compared to a calibration curve generated from pure this compound standards.

High-Performance Liquid Chromatography (HPLC) Protocol:

While specific HPLC methods for menthofuran quantification were not detailed in the reviewed literature, a general approach for essential oil component analysis can be adapted.

  • Instrument: HPLC system with a suitable detector (e.g., UV or Refractive Index).

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6mm x 250mm, 5µm).[3]

  • Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile. For example, a mobile phase of water:methanol (30:70 v/v) has been used for the separation of menthol.[3]

  • Flow Rate: Typically around 1.0 ml/min.[3]

  • Detection: Wavelength to be determined based on the UV absorbance spectrum of this compound.

  • Quantification: As with GC, quantification is achieved by comparison to a standard calibration curve.

Diels-Alder Reaction Protocol (General)

This reaction involves the [4+2] cycloaddition of a conjugated diene (this compound) and a dienophile (e.g., maleic anhydride or a maleimide derivative) to form a stable adduct.

Diels_Alder_Workflow EssentialOil Essential Oil containing this compound Dienophile Add Dienophile (e.g., Maleic Anhydride or N-tethered Maleimide) EssentialOil->Dienophile 1. Reaction Reaction (Heating/Reflux) Dienophile->Reaction 2. AdductFormation Formation of Menthofuran-Dienophile Adduct Reaction->AdductFormation 3. Separation Separation of Adduct (Distillation or Crystallization) AdductFormation->Separation 4. PurifiedOil Purified Essential Oil Separation->PurifiedOil 5.

Diels-Alder Reaction Workflow

Procedure:

  • The essential oil containing this compound is mixed with the chosen dienophile (e.g., maleic anhydride).

  • The mixture is heated under reflux for a specified period to facilitate the Diels-Alder reaction.

  • Upon completion, the resulting Diels-Alder adduct, which is typically a solid or a high-boiling point liquid, is separated from the essential oil.

  • Separation can be achieved through vacuum distillation, where the lower-boiling point essential oil components are distilled off, leaving the adduct behind. Alternatively, if the adduct crystallizes upon cooling, it can be removed by filtration.

A more modern approach involves using an N-tethered maleimide, which is suggested to be a more efficient dienophile.[1] The general principle of adduct formation and separation remains the same.

Lewis Acid Treatment Protocol

This method utilizes a Lewis acid to catalyze the reaction of this compound, likely through a Diels-Alder type self-condensation or reaction with other components, to form higher molecular weight products that can be easily separated.

Lewis_Acid_Workflow EssentialOil Essential Oil containing this compound LewisAcid Add Lewis Acid (0.01 - 1.0 moles/kg oil) EssentialOil->LewisAcid 1. Reaction Reflux Reaction (at least 3 hours) LewisAcid->Reaction 2. Neutralization Neutralize Mixture (e.g., with NaOH solution) Reaction->Neutralization 3. Distillation Vacuum Distillation Neutralization->Distillation 4. PurifiedOil Purified Essential Oil Distillation->PurifiedOil 5a. Byproducts High-Boiling Point Reaction Byproducts Distillation->Byproducts 5b.

Lewis Acid Treatment Workflow

Procedure:

  • The mint oil is charged into a reaction vessel.

  • A Lewis acid is added in a quantity of 0.01 to 1.0 moles per kilogram of mint oil.[2] A preferred amount is approximately 0.1 mole per kilogram of oil.[2]

  • The mixture is heated under reflux for a minimum of 3 hours to allow for the reaction of pulegone and menthofuran.[2]

  • After the reaction period, the mixture is cooled and neutralized by the addition of a base, such as a sodium hydroxide solution.[2]

  • The neutralized mixture is then subjected to vacuum distillation to separate the lower-boiling point peppermint oil components from the higher-boiling point reaction products.[2]

Impact on Essential Oil Quality

A critical consideration in the selection of a removal method is its impact on the final quality of the essential oil. The ideal method would selectively remove this compound without altering the concentration of desirable flavor and aroma compounds. The patent for the Lewis acid treatment claims that the method reduces pulegone and menthofuran content without adversely affecting the flavor.[2] However, the use of strong acids and subsequent neutralization and distillation steps could potentially lead to the loss of some volatile components or the formation of artifacts. The traditional Diels-Alder reaction with maleic anhydride is described as being labor and resource-intensive, which may have implications for the overall cost and scalability of the process.[1] Further research is needed to quantify the impact of these methods on the sensory profile and complete chemical composition of the treated essential oils.

Future Outlook: Biological and Advanced Chromatographic Methods

While chemical conversion remains a primary strategy for this compound removal, alternative approaches are emerging. Genetic modification of peppermint plants to down-regulate the expression of menthofuran synthase, the enzyme responsible for its production, offers a preventative solution.[4][5] Additionally, advanced preparative chromatographic techniques, such as high-performance counter-current chromatography (HPCCC), have shown promise for the separation of various terpenoids from essential oils and could potentially be optimized for the selective removal of this compound. These methods may offer a milder alternative to chemical treatments, potentially better preserving the integrity of the essential oil.

References

Safety Operating Guide

Proper Disposal of (+)-Menthofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like (+)-Menthofuran are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.

Key Disposal Principles:

This compound should be treated as a hazardous waste. The primary and recommended method for its disposal is to engage a licensed hazardous material disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[1] It is crucial to adhere to all federal, state, and local regulations concerning hazardous waste disposal.[1]

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][3] This compound is recognized as being toxic to aquatic organisms and has the potential to cause long-term adverse effects in the aquatic environment.[4]

Spill Management and Contaminated Materials

In the event of a spill, the area should be evacuated and ventilated.[5][6] Spilled material should be absorbed using an inert substance, such as vermiculite, dry sand, or earth, and collected into a suitable, closed container for disposal.[3][5] It is important to use non-sparking tools during this process.[5] All materials used for cleanup, including personal protective equipment (PPE), should be disposed of as hazardous waste.[2] Contaminated packaging must be disposed of in the same manner as the chemical itself.[1][7]

Quantitative Data

Specific quantitative data for this compound regarding reportable quantities (RQ) for spills under the EPA's Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) are not explicitly listed. However, data for structurally related furan compounds are available and can serve as a cautionary reference. Similarly, while no specific occupational exposure limits have been established for this compound by OSHA or NIOSH, general limits for terpenes are set by some international bodies.[8]

Data PointValueCompoundRegulatory Body/Context
Reportable Quantity (RQ) 100 lbs (45.4 kg)FuranEPA CERCLA
Reportable Quantity (RQ) 1000 lbs (454 kg)Furan, tetrahydro-EPA CERCLA
Occupational Exposure Limit (OEL) 150 mg/m³ (8-hour)Monoterpenes (general)Swedish Work Environment Authority
Occupational Exposure Limit Not EstablishedThis compoundOSHA/NIOSH

Experimental Protocols for Disposal

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Storage & Handling cluster_3 Final Disposal start Unused or Contaminated This compound is_spill Is it a spill cleanup material? start->is_spill waste_container Place in a designated, labeled, and sealed hazardous waste container. is_spill->waste_container No spill_kit Absorb with inert material (e.g., vermiculite, sand). Use non-sparking tools. is_spill->spill_kit Yes storage Store in a cool, dry, well-ventilated, designated satellite accumulation area. waste_container->storage spill_kit->waste_container check_regs Consult institutional EHS and local/state/federal regulations. storage->check_regs disposal_co Arrange for pickup by a licensed hazardous waste disposal company. check_regs->disposal_co end Proper Disposal Complete disposal_co->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (+)-Menthofuran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling (+)-Menthofuran, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. By adhering to these protocols, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required equipment.

Protection Type Specific Requirement Standard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Fire/flame resistant and impervious clothing. Chemical resistant gloves.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2]
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. A full-face supplied air respirator is necessary if it's the sole means of protection.[1]To be used as a backup to local exhaust ventilation or other engineering controls.[1]
General Hygiene Wash hands thoroughly after handling and before any breaks. Remove and wash contaminated clothing before reuse.[3]-
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a laboratory fume hood or other local exhaust ventilation system.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[3][4]

  • Avoid ingestion and inhalation.[3][4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][4]

  • Refrigeration is recommended to maintain product quality.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.[3][4]

  • Wear appropriate personal protective equipment.[1]

  • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[3]

  • Collect the absorbed material into a suitable, closed container for disposal.[3][4]

  • Do not allow the substance to enter drains or waterways.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Dispose of excess and expired this compound by offering it to a licensed hazardous material disposal company.[1]

  • Do not discharge into drains, water courses, or onto the ground.[1]

  • Contaminated packaging should be handled and disposed of in the same manner as the chemical substance itself.[6]

  • Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Fume Hood B->C Proceed to Handling D Conduct Experiment C->D E Decontaminate Work Area D->E Experiment Complete I Emergency Spill Response D->I Accidental Spill F Store in a Cool, Dry, Ventilated Area E->F G Segregate Hazardous Waste F->G Waste Generated H Dispose via Licensed Contractor G->H I->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.